Bergenin Pentaacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOXCFFSWALMZ-XTNBEGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bergenin Pentaacetate: A Comprehensive Technical Guide to its Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a naturally occurring compound with a wide array of documented pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2] Its therapeutic potential has led to increased interest in its derivatives, which may offer improved bioavailability and efficacy. Among these, Bergenin Pentaacetate, a peracetylated derivative, stands out. This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound, offering detailed experimental protocols, comprehensive data analysis, and insights into its potential mechanisms of action.
Physicochemical Properties
This compound is a crystalline solid.[3] It is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₁₄ | [3] |
| Molecular Weight | 538.45 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Structural Elucidation
The structural confirmation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Chemical Shifts of Bergenin (in DMSO-d₆)
| Carbon Atom | Chemical Shift (ppm) |
| 2 | 72.8 |
| 3 | 79.8 |
| 4 | 70.8 |
| 4a | 81.8 |
| 6 | 163.2 |
| 7 | 93.8 |
| 8 | 150.9 |
| 9 | 140.2 |
| 10 | 147.8 |
| 10a | 115.8 |
| 10b | 31.8 |
| 11 | 61.8 |
| OCH₃ | 60.1 |
Data sourced from publicly available spectral databases.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis. While detailed fragmentation patterns for this compound are not extensively published, the technique is routinely used for its characterization.[4] Electrospray Ionization (ESI) is a common method used for the analysis of Bergenin and its derivatives.[5][6]
Experimental Protocols
Synthesis of this compound
Principle: this compound is synthesized by the acetylation of Bergenin using an excess of acetic anhydride, often in the presence of a catalyst such as pyridine or a Lewis acid.[7]
Detailed Protocol:
-
Dissolution: Dissolve Bergenin in a suitable solvent, such as pyridine or a mixture of acetic anhydride and a catalyst like zinc chloride.
-
Acetylation: Add an excess of acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (Bergenin) is no longer visible.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or chloroform.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine, if used), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Principle: The crude this compound is purified using column chromatography on silica gel to remove any unreacted starting material and byproducts.[8][9]
Detailed Protocol:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Loading: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
-
Crystallization: If desired, the purified product can be further purified by crystallization from a suitable solvent system.
Biological Activity and Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, the extensive research on its parent compound, Bergenin, provides a strong foundation for its potential mechanisms of action. Bergenin has been shown to exert its biological effects through the modulation of key inflammatory and metabolic signaling cascades.[1][2][10]
Workflow for Synthesis and Purification of this compound
Caption: A flowchart illustrating the synthesis and purification process of this compound.
Potential Signaling Pathways Modulated by Bergenin and its Derivatives
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] Bergenin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][10] This suggests that this compound may also possess anti-inflammatory properties through the modulation of this pathway.
Caption: A diagram illustrating the potential inhibitory effect of Bergenin and its derivatives on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, and apoptosis.[13] Studies have indicated that Bergenin can modulate MAPK signaling, contributing to its anti-inflammatory effects.[10] It is plausible that this compound shares this mechanism.
Caption: A diagram showing the potential modulation of the MAPK signaling cascade by Bergenin and its derivatives.
NLRP3 Inflammasome Pathway
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when activated, triggers inflammation.[1][14] Bergenin has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a role in mitigating inflammatory diseases.[1][15] This provides another potential avenue for the therapeutic action of this compound.
Caption: A diagram depicting the potential inhibitory action of Bergenin and its derivatives on the NLRP3 inflammasome pathway.
Conclusion
This compound is a promising derivative of the pharmacologically active natural product, Bergenin. Its structural elucidation is well-established through standard spectroscopic techniques, and its synthesis and purification can be achieved through straightforward organic chemistry protocols. While further research is needed to fully delineate the specific biological activities and signaling pathways directly modulated by this compound, the extensive data on its parent compound provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of inflammatory and metabolic diseases. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing the necessary technical information to advance the study of this intriguing molecule.
References
- 1. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Bergenin in diabetic neuropathy: modulation of AMPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and excretion study of bergenin and its phase II metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose pentaacetate(604-68-2) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - Lei - Annals of Translational Medicine [atm.amegroups.org]
An In-depth Technical Guide to Bergenin Pentaacetate: Synthesis, Natural Precursors, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bergenin Pentaacetate, a synthetic derivative of the naturally occurring isocoumarin, Bergenin. This document details the discovery and natural sources of its parent compound, provides detailed experimental protocols for its isolation and synthesis, summarizes quantitative data on the bioactivity of related derivatives, and visualizes key biological and experimental pathways.
Discovery and Natural Sources of the Bergenin Core
This compound is a synthetic compound derived from Bergenin. The discovery of the core molecule, Bergenin, dates back to 1880 when it was first isolated by Garreau and Machelart from the rhizomes of Bergenia crassifolia (now known as Saxifraga crassifolia)[1][2][3]. The initial proposed structure was later revised in 1950 to the current three-ring system[4].
Bergenin is a C-glycosidic derivative of 4-O-methyl gallic acid and is found in numerous plant species across various families[1][2]. It is a key active component in several traditional herbal and Ayurvedic medicines[4].
Table 1: Prominent Natural Sources of Bergenin
| Plant Species | Family | Plant Part(s) |
| Bergenia crassifolia | Saxifragaceae | Rhizomes |
| Bergenia ligulata | Saxifragaceae | Rhizomes |
| Bergenia purpurascens | Saxifragaceae | Whole plant, roots |
| Caesalpinia digyna | Leguminosae | Roots |
| Ardisia japonica | Myrsinaceae | Whole plant, roots |
| Ardisia colorata (Marlberry) | Primulaceae | Leaf |
| Endopleura uchi (Uchi) | Humiriaceae | Bark, Fruit Pulp |
| Mallotus japonicus | Euphorbiaceae | - |
| Flueggea virosa | Euphorbiaceae | Leaves |
| Sacoglottis gabonensis | Humiriaceae | - |
| Corylopsis spicata | Hamamelidaceae | - |
This table is not exhaustive but lists some of the well-documented sources.
The biosynthesis of Bergenin is closely linked to the gallic acid pathway, originating from erythrose-4-phosphate and phosphoenolpyruvate[1][4].
Caption: Biosynthesis pathway of the Bergenin core molecule.
Synthesis and Discovery of this compound
This compound (CAS: 14531-47-6) is the peracetylated derivative of Bergenin, where all five hydroxyl groups are converted to acetate esters[3][5]. This synthetic modification is typically performed to increase the lipophilicity of the parent compound, which can influence its pharmacokinetic properties and biological activity. The "discovery" of this compound lies in its chemical synthesis from the natural product precursor.
The synthesis is achieved through a straightforward acetylation reaction using an acetylating agent in the presence of a base[6].
Caption: General experimental workflow for this compound.
Experimental Protocols
Isolation of Bergenin from Bergenia ciliata
This protocol is adapted from the methodology described for isolating Bergenin from its natural sources.
-
Preparation : Air-dry and powder the rhizomes of Bergenia ciliata.
-
Extraction :
-
Perform successive maceration of 1 kg of the powdered rhizomes with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction.
-
Macerate the residue with methanol. Filter the methanol extract and concentrate it using a rotary evaporator to obtain a crude extract.
-
-
Purification :
-
Disperse the crude methanol extract in water and perform liquid-liquid extraction with petroleum ether and chloroform sequentially. Discard the organic layers.
-
Concentrate the remaining aqueous layer to yield a powdered extract rich in Bergenin.
-
-
Chromatography :
-
Subject the aqueous extract to column chromatography over a silica gel stationary phase.
-
Elute the column with an appropriate solvent system (e.g., a gradient of chloroform and methanol) to separate the constituents.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Final Product : Combine the fractions containing pure Bergenin and evaporate the solvent to obtain Bergenin as a crystalline solid.
Synthesis of this compound
This protocol is based on standard acetylation procedures for poly-hydroxyl compounds like Bergenin[6].
-
Reactant Preparation : Dissolve isolated Bergenin (1 equivalent) in a suitable aprotic solvent such as dry pyridine or N,N-dimethylformamide (DMF) in a round-bottom flask. Cool the solution in an ice bath (0-5°C).
-
Acetylation :
-
Slowly add acetic anhydride (at least 5 equivalents, one for each hydroxyl group) to the stirred solution.
-
The reaction may be catalyzed by adding a small amount of 4-Dimethylaminopyridine (DMAP).
-
-
Reaction Monitoring : Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's progress using TLC until the starting material (Bergenin) is fully consumed.
-
Work-up :
-
Pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Characterization
The structures of both the isolated Bergenin and the synthesized this compound should be confirmed using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and the successful acetylation of all five hydroxyl groups.
-
Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.
Quantitative Bioactivity Data
While specific quantitative data for this compound is limited in readily available literature, studies on other Bergenin derivatives demonstrate that modification of the core structure can significantly enhance biological activity. Increased lipophilicity through derivatization is a common strategy to improve potency[4].
Table 2: In Vitro Bioactivity of Bergenin and Selected Derivatives
| Compound | Biological Activity | Cell Line / Assay | IC₅₀ Value | Reference |
| Bergenin | Anticancer | HCT116 (Colorectal) | 30 µM | [1] |
| Derivative 7 (immunosuppressant) | Immunosuppression | Mouse Splenocyte Proliferation | 3.52 µM | [2][7] |
| Derivative 13 (immunosuppressant) | Immunosuppression | Mouse Splenocyte Proliferation | 5.39 µM | [2][7] |
| Cinnamic Acid Hybrid 5c | Anticancer | HepG2 (Liver) | - (Inhibited G2/M phase) | [4] |
Signaling Pathways and Mechanism of Action
Bergenin and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. This modulation is central to their therapeutic potential.
-
Akt/GSK3β Pathway : Bergenin has been demonstrated to reduce the viability of colorectal cancer (CRC) cells by decreasing the activity of the Akt/GSK3β signaling pathway. This leads to the ubiquitination and degradation of the anti-apoptotic protein Mcl-1[8].
-
Nrf2 Pathway : In ovarian granulosa cells, Bergenin was found to inhibit oxidative stress and apoptosis by regulating the Nrf2 signaling pathway[9].
-
MAPK and NF-κB Pathways : The anti-inflammatory properties of Bergenin are attributed, in part, to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways[6].
-
Bcl-2 Interaction : Synthetic piperazine-linked Bergenin hybrids have shown potential as anticancer agents through their interaction with the apoptosis inhibitor protein Bcl-2[8].
References
- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule [mdpi.com]
- 2. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 5. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of Bergenin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergenin, a C-glucoside of 4-O-methyl gallic acid, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its peracetylated derivative, Bergenin Pentaacetate, has been synthesized to potentially enhance its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the initial biological screening of this compound, detailing its synthesis, and summarizing the available data on its antioxidant, anti-inflammatory, and anticancer properties. The document includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows to facilitate further research and development.
Introduction
Bergenin is a naturally occurring isocoumarin found in various medicinal plants.[1] While it possesses multiple therapeutic properties, its clinical utility can be limited by factors such as poor solubility and membrane permeability.[2] Chemical modification, such as acetylation to form this compound, is a common strategy to improve the lipophilicity and pharmacokinetic profile of natural products. This guide focuses on the initial biological evaluation of this compound, presenting a consolidated resource for researchers in the field of drug discovery and development.
Synthesis and Characterization
Chemoenzymatic Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of bergenin using acetic anhydride in the presence of a catalyst such as pyridine.[3]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Bergenin (1 equivalent) in a suitable solvent such as pyridine.
-
Acetylation: Add acetic anhydride (a molar excess, typically 5-10 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding crushed ice or cold water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity
Antioxidant Activity
This compound has been reported to exhibit enhanced antioxidant properties compared to its parent compound, bergenin.
Data Presentation: Antioxidant Activity of Bergenin and its Derivatives
| Compound | Assay | IC50 / EC50 | Reference |
| Bergenin | DPPH Radical Scavenging | 13 µM | [4] |
| Norbergenin | DPPH Radical Scavenging | 13 µM | [4] |
| Norbergenin 11-caproate | DPPH Radical Scavenging | More potent than catechin | [4] |
| 11-O-Galloylbergenin | DPPH Radical Scavenging | More potent than Bergenin | [5] |
| Bergenin | Reducing Power Assay (RPA) | Less potent than 11-O-Galloylbergenin | [5] |
| 11-O-Galloylbergenin | Reducing Power Assay (RPA) | Comparable to ascorbic acid | [5] |
Note: Specific IC50 values for this compound were not available in the searched literature, though its enhanced activity was noted.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Sample preparation: Prepare various concentrations of this compound and a standard (e.g., FeSO₄) in a suitable solvent.
-
Reaction: Add the sample solutions to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as mmol Fe(II) equivalents per gram of the sample.
Anti-inflammatory Activity
Bergenin is known to possess significant anti-inflammatory properties, and its derivatives are being explored for similar or enhanced effects.
Data Presentation: Anti-inflammatory Activity of Bergenin
| Compound | Assay | IC50 | Reference |
| Bergenin | Nitric Oxide Production Inhibition (in INS-1E cells) | 6.82 ± 2.83 µM | [6] |
| Bergenin | Caspase-3 Activity Inhibition (in INS-1E cells) | 7.29 ± 2.45 µM | [6] |
Note: Quantitative data specifically for this compound's anti-inflammatory activity is limited in the available literature.
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Stimulation: Seed the cells in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated control cells. The IC50 value is then determined.
Anticancer Activity
Preliminary studies on bergenin have shown its potential as an anticancer agent, suggesting that this compound may also exhibit cytotoxic effects against cancer cells.
Data Presentation: Anticancer Activity of Bergenin
| Compound | Cell Line | Assay | IC50 | Reference |
| Bergenin | MCF-7 (Breast Cancer) | MTT | 135.06 µg/mL | [7] |
| Bergenin | T24 (Bladder Cancer) | - | 14.36 ± 1.04 µM | [8] |
| Bergenin | A549 (Lung Cancer) | - | 20 µmol/mL | [8] |
Note: Specific IC50 values for this compound against various cancer cell lines are yet to be extensively reported.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of bergenin provide a strong foundation for future studies. Bergenin has been shown to exert its biological effects through the modulation of several key signaling pathways.
Signaling Pathways Modulated by Bergenin
-
NF-κB Pathway: Bergenin has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation.[9][10]
-
PI3K/Akt/mTOR Pathway: This pathway is often dysregulated in cancer. Bergenin has been reported to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell growth.[8]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and survival. Bergenin has been shown to modulate this pathway in certain cancer cells.
-
STAT3 Pathway: Bergenin has been found to inhibit the phosphorylation of STAT3, a key protein involved in cancer cell proliferation and survival.
-
Nrf-2 Pathway: Bergenin can modulate the Nrf-2 pathway, which is involved in the cellular antioxidant response.[9]
Caption: Experimental Workflow for this compound Screening.
Caption: Potential Signaling Pathways Modulated by this compound.
Conclusion and Future Directions
The initial biological screening of this compound suggests that it is a promising derivative of bergenin with potentially enhanced antioxidant activity. While comprehensive quantitative data on its anti-inflammatory and anticancer effects are still emerging, the established activities of the parent compound provide a strong rationale for its continued investigation. Future research should focus on:
-
Comprehensive Biological Profiling: Conducting a broader range of in vitro and in vivo assays to fully characterize the anti-inflammatory and anticancer activities of this compound and determine its IC50 values against a panel of cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its potential as a drug candidate.
-
Comparative Studies: Performing head-to-head comparisons of the biological activities of bergenin and this compound to clearly establish the advantages of acetylation.
This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound. The provided protocols and data summaries offer a starting point for researchers to design and execute new studies aimed at developing this promising compound into a clinically relevant therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Bergenin Reduces Experimental Painful Diabetic Neuropathy by Restoring Redox and Immune Homeostasis in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bergenin protects pancreatic beta cells against cytokine-induced apoptosis in INS-1E cells | PLOS One [journals.plos.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Bergenin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring compound found in several plant species, notably from the genus Bergenia. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Bergenin Pentaacetate, a derivative of bergenin, is often synthesized to enhance its lipophilicity and potential for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways associated with its parent compound, bergenin.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H26O14 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 538.5 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| CAS Number | 14531-47-6 | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| Appearance | Crystalline solid | --INVALID-LINK--[3] |
| Purity | ≥98% | --INVALID-LINK--[3] |
| Source (for the parent compound) | The herbs of Bergenia purpurascens | --INVALID-LINK--[3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | --INVALID-LINK--[3] |
| Dichloromethane | Soluble | --INVALID-LINK--[3] |
| Ethyl Acetate | Soluble | --INVALID-LINK--[3] |
| DMSO | Soluble | --INVALID-LINK--[3] |
| Acetone | Soluble | --INVALID-LINK--[3] |
Table 3: Spectroscopic Data References for Bergenin and its Derivatives
| Spectroscopic Technique | Information |
| ¹H NMR | Spectral data for the parent compound, bergenin, is available and has been used for its identification and characterization. |
| ¹³C NMR | Spectral data for bergenin is well-documented and used for structural elucidation. |
| Mass Spectrometry (MS) | LC-MS/MS methods have been developed for the determination of bergenin in biological samples.[4][5] |
| Infrared (IR) Spectroscopy | IR absorption bands have been used to identify functional groups in bergenin. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound, based on established chemical principles and related literature.
Synthesis of this compound
The synthesis of this compound involves the acetylation of the hydroxyl groups of bergenin. A general protocol is as follows:
-
Dissolution: Dissolve bergenin in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalyst.
-
Acetylation: Add acetic anhydride in excess to the solution. A catalyst, such as sodium acetate or a catalytic amount of a strong acid (e.g., sulfuric acid), can be used to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured into ice-water to quench the excess acetic anhydride.
-
Extraction: The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The organic layer is washed with a dilute acid (e.g., HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline product.
Characterization Methods
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. The Rf value of this compound will be higher than that of bergenin due to its increased lipophilicity.
-
Melting Point: Determination of the melting point range can indicate the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra will show characteristic signals for the acetyl groups and shifts in the signals of the parent bergenin molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing an accurate mass of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl groups of the acetate moieties.
Signaling Pathways and Biological Activity (of Bergenin)
While specific studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, bergenin, have been extensively investigated. As a prodrug, this compound is expected to be hydrolyzed in vivo to release bergenin, thus exhibiting similar biological effects. The following diagrams illustrate some of the key signaling pathways modulated by bergenin.
Neuroprotection via PPAR-γ/NF-κB Pathway
Bergenin has been shown to exert neuroprotective effects by modulating the PPAR-γ and NF-κB signaling pathways. It can activate PPAR-γ, which in turn inhibits the activation of NF-κB, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines.
Attenuation of Alcoholic Liver Disease via AMPK Signaling
Bergenin has demonstrated a protective effect against alcoholic liver disease by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK helps in regulating cellular energy homeostasis and reducing hepatic fat deposition.
Anti-inflammatory Action via NLRP3 Inflammasome Inhibition
Bergenin has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. By inhibiting this pathway, bergenin can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18.
Conclusion
This compound is a synthetically accessible derivative of the pharmacologically active natural product, bergenin. This guide has provided a detailed summary of its physical and chemical properties, along with methodologies for its synthesis and characterization. The exploration of the signaling pathways associated with its parent compound, bergenin, offers valuable insights into the potential therapeutic applications of this compound. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential advantages over the parent compound in various therapeutic contexts.
References
- 1. chemfarms.com [chemfarms.com]
- 2. MetaNetX: MNXM1508547 - this compound [metanetx.org]
- 3. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. Pharmacokinetics and excretion study of bergenin and its phase II metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of bergenin in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Synthesis of Bergenin Pentaacetate from Bergenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Bergenin Pentaacetate from its parent compound, Bergenin. The document outlines a detailed experimental protocol for this conversion, presents the relevant quantitative data in a clear, tabular format, and includes visualizations of the chemical transformation and experimental workflow to support understanding and reproducibility.
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a naturally occurring compound found in several plant species, notably from the Bergenia genus. It has garnered significant interest in the scientific community for its diverse pharmacological activities. Chemical modification of Bergenin, such as through acetylation to form this compound, is a common strategy to alter its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. This guide focuses on the robust and high-yielding synthesis of this compound via the peracetylation of Bergenin.
Reaction Scheme and Data
The synthesis of this compound from Bergenin is achieved through an acetylation reaction. This process involves the treatment of Bergenin with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine. The reaction proceeds to acetylate all five free hydroxyl groups on the Bergenin molecule, resulting in the formation of this compound.
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Bergenin | [1] |
| Reagents | Acetic Anhydride, Pyridine | [1] |
| Product | This compound | [1][2] |
| Reported Yield | 99% | [1] |
| Molecular Formula | Bergenin: C₁₄H₁₆O₉ this compound: C₂₄H₂₆O₁₄ | [2][3] |
| Molecular Weight | Bergenin: 328.27 g/mol this compound: 538.47 g/mol | [2][3] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from Bergenin, based on established chemical principles for O-acetylation.
3.1. Materials and Equipment
-
Bergenin
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Bergenin in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride dropwise with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Bergenin) is completely consumed.
-
Work-up:
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Visualizations
4.1. Chemical Transformation
The following diagram illustrates the chemical reaction for the synthesis of this compound from Bergenin.
Caption: Reaction scheme for the acetylation of Bergenin.
4.2. Experimental Workflow
The workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Synthesis and purification workflow.
References
In Silico Prediction of Bergenin Pentaacetate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its therapeutic potential, however, is often limited by its physicochemical properties. The acetylation of bergenin to form Bergenin Pentaacetate is a strategic modification aimed at enhancing its lipophilicity, which is predicted to improve its absorption, distribution, metabolism, and excretion (ADME) profile and potentially augment its biological efficacy. This technical guide provides a comprehensive in silico prediction of the bioactivity of this compound, drawing upon the extensive research conducted on its parent compound, bergenin, and its derivatives. This document outlines predicted molecular targets, details relevant experimental protocols for bioactivity validation, and visualizes key signaling pathways implicated in its mechanism of action.
Predicted Bioactivity and Molecular Targets
The addition of five acetyl groups to the bergenin scaffold is anticipated to significantly increase its lipophilicity. This modification is expected to enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater potency. The core pharmacophore of bergenin remains intact, suggesting that this compound will likely interact with similar molecular targets, but with potentially altered binding affinities.
Anticancer Activity
In silico docking studies on bergenin and its derivatives have identified the anti-apoptotic protein Bcl-2 as a key molecular target.[3] The binding of bergenin derivatives to Bcl-2 is predicted to inhibit its function, leading to the induction of apoptosis in cancer cells. Molecular docking analyses have shown that bergenin derivatives can fit into the binding groove of Bcl-2, forming hydrogen bonds with key residues.[3] Bergenin has also been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[4][5][6][7] Furthermore, bergenin can induce cell cycle arrest at the G1/G2 phases and promote apoptosis by stimulating the production of reactive oxygen species (ROS) and causing DNA damage.[1][2][8] It is also suggested that bergenin can overcome radioresistance by targeting aerobic glycolysis.[9][10]
Anti-inflammatory Activity
Bergenin is predicted to exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[11][12][13] It has been shown to inhibit the phosphorylation of IKKβ and IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[13] This, in turn, reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] Bergenin can also suppress the phosphorylation of p38 MAPK, ERK1/2, and JNK.[12][14][15] By activating SIRT1, bergenin can further block the NF-κB signaling pathway.[16]
Antioxidant Activity
The antioxidant activity of bergenin is attributed to its ability to scavenge free radicals. The presence of hydroxyl groups in its structure is crucial for this activity. While acetylation in this compound involves these hydroxyl groups, the fundamental isocoumarin structure that contributes to its bioactivities remains.[17]
In Silico ADMET Prediction
While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not available, predictions can be inferred from studies on bergenin and the known effects of acetylation. Acetylation generally increases lipophilicity, which can lead to:
-
Improved Absorption: Enhanced passive diffusion across the intestinal epithelium.
-
Increased Distribution: Better penetration across biological membranes, including the blood-brain barrier.[18]
-
Altered Metabolism: The acetyl groups may be susceptible to hydrolysis by esterases, potentially converting this compound back to bergenin in vivo. This could act as a prodrug mechanism.
-
Modified Excretion: Changes in lipophilicity will alter the route and rate of excretion.
-
Toxicity: While bergenin has shown a good safety profile, the ADMET profile of the pentaacetate derivative would require thorough investigation.
Data Presentation: Predicted Bioactivity of Bergenin Derivatives
The following table summarizes quantitative data from in vitro studies on bergenin and its derivatives, which can serve as a benchmark for predicting the activity of this compound.
| Bioactivity | Cell Line/Assay | Compound | IC50 / EC50 | Reference |
| Anticancer | Tongue & Oral Cancer | Bergenin Derivatives (5a, 5c, 10f, 13o) | <100 µM | [3] |
| Hepatocellular Carcinoma | Bergenin | Dose-dependent inhibition | [4][6] | |
| Colorectal Cancer | Bergenin | Dose-dependent inhibition | [7] | |
| Bladder Cancer | Bergenin | Dose-dependent inhibition | [19] | |
| Antioxidant | DPPH Radical Scavenging | Bergenin | - | [20][21][22][23][24] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted bioactivities of this compound.
MTT Cytotoxicity Assay
This assay determines the effect of a compound on cell viability.[25][26][27][28]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This assay differentiates between viable, apoptotic, and necrotic cells.[29][30][31][32][33]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.[34][35][36][37]
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.[20][21][22][23][24]
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Add 100 µL of the sample to 900 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways modulated by this compound.
In Silico Drug Discovery Workflow
Caption: A generalized workflow for in silico drug discovery.
Predicted Anticancer Mechanism via PI3K/Akt/mTOR Pathway
Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway.
Predicted Anti-inflammatory Mechanism via NF-κB Pathway
Caption: Predicted modulation of the NF-κB signaling pathway.
Predicted Anticancer and Anti-inflammatory Mechanism via MAPK Pathway
Caption: Predicted inhibition of the MAPK signaling pathway.
Conclusion
The in silico analysis presented in this guide strongly suggests that this compound holds significant promise as a bioactive compound with potential applications in cancer and inflammatory disease therapy. The acetylation of bergenin is a rational strategy to improve its drug-like properties. The predicted mechanisms of action, centered on the modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, provide a solid foundation for further preclinical investigation. The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these computational predictions. Further studies, including comprehensive in vitro and in vivo evaluations, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Bergenin exerts anti-cancer activity in hepatocellular carcinoma via the PI3K/Akt/mTOR and MAPK/ERK pathways | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bergenin Inhibits Tumor Growth and Overcomes Radioresistance by Targeting Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Phytochemical Bergenin Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Bergenin-activated SIRT1 inhibits TNF-α-induced proinflammatory response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Bergenin inhibits bladder cancer progression via activating the PPARγ/PTEN/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. 4.3. Determination of Antioxidant Activity by DPPH Test [bio-protocol.org]
- 24. mdpi.com [mdpi.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 32. bosterbio.com [bosterbio.com]
- 33. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 34. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. wp.uthscsa.edu [wp.uthscsa.edu]
- 36. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 37. Cell Cycle Protocols [bdbiosciences.com]
Bergenin Pentaacetate molecular formula and weight confirmation
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Bergenin Pentaacetate, including its physicochemical properties, synthesis, and known biological activities.
Core Molecular Data
This compound is a derivative of the natural compound bergenin. Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₁₄ | [1][2] |
| Molecular Weight | 538.5 g/mol | [1][2][3] |
| Physical State | Crystalline solid, white to off-white | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4][5] |
| CAS Number | 14531-47-6 | [3] |
Experimental Protocols
General Synthesis of Bergenin Derivatives
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general method for the preparation of acetylated bergenin derivatives can be inferred. One study on the synthesis of bergenin derivatives as immunosuppressants provides a general procedure for modification. Another study mentions the chemoenzymatic synthesis of this compound derivatives.[2][6] The acetylation of bergenin would involve the reaction of bergenin with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst.
A plausible experimental workflow for the synthesis is outlined below.
Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC) for Bergenin
An HPTLC method has been developed for the quantification of bergenin in various extracts.[7][8] This method can be adapted for the analysis of this compound.
-
Stationary Phase: Precoated HPTLC silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v).
-
Detection: Densitometric scanning at 276 nm.
-
Result: This method yields a well-resolved peak for bergenin with an Rf value of 0.28 ± 0.03.[8]
Biological Activity and Signaling Pathways
Bergenin, the parent compound of this compound, exhibits a wide range of biological activities.[9] It is likely that this compound acts as a prodrug, being metabolized to bergenin to exert its effects. Some acetylated derivatives of bergenin have shown potential as anti-arthritic agents.[8] The known signaling pathways modulated by bergenin are detailed below.
Inhibition of NF-κB and MAPK Signaling Pathways
Bergenin has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[10][11] By suppressing these pathways, bergenin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Activation of the AMPK Signaling Pathway
Bergenin has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3][7] This activation plays a role in inhibiting hepatic fat deposition and may be beneficial in the context of alcoholic liver disease.[7][12] The activation of AMPK by bergenin can also promote mitochondrial biogenesis through the AMPK/SIRT1 axis in hepatocytes.[1][3]
Modulation of PI3K/Akt/mTOR and MAPK/ERK Pathways
In the context of cancer, particularly hepatocellular carcinoma, bergenin has been shown to exert anti-cancer activity by concurrently inhibiting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[13][14][15] In bladder cancer, bergenin has been found to inhibit cancer progression by activating the PPARγ/PTEN/Akt signal pathway.[16]
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Evaluation of antioxidant and antimicrobial activities of Bergenin and its derivatives obtained by chemoenzymatic synthesis. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Bergenin promotes mitochondrial biogenesis via the AMPK/SIRT1 axis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bergeninum? [synapse.patsnap.com]
- 5. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bergenin inhibits hepatic fat deposition by activating the AMPK signaling pathway, thereby attenuating alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bergenin protects against osteoarthritis by inhibiting STAT3, NF-κB and Jun pathways and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bergenin exerts anti-cancer activity in hepatocellular carcinoma via the PI3K/Akt/mTOR and MAPK/ERK pathways | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bergenin inhibits bladder cancer progression via activating the PPARγ/PTEN/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bergenin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Bergenin Pentaacetate, a derivative of the natural product Bergenin. The acetylation of Bergenin enhances its lipophilicity, which can be a crucial factor in drug development. A thorough understanding of its structural features through spectroscopic analysis is fundamental for its application in medicinal chemistry and pharmacological studies. This document outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), details the experimental protocols for its synthesis and analysis, and presents visual workflows to facilitate comprehension.
Introduction to this compound
Bergenin is a C-glucoside of 4-O-methyl gallic acid, known for a variety of pharmacological activities. Its derivatization, such as through acetylation to form this compound, is a common strategy to modify its physicochemical properties and potentially enhance its biological efficacy. Spectroscopic analysis is indispensable for confirming the successful synthesis and for the complete structural elucidation of such derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of Bergenin. While specific laboratory protocols may vary, a general and effective method involves the following steps:
Materials:
-
Bergenin
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst)
-
Dichloromethane (or another appropriate solvent)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Bergenin in a mixture of pyridine and dichloromethane.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of distilled water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used for 1D spectra. For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.
Spectroscopic Data and Interpretation
While a complete, publicly available dataset for this compound is not readily found in the searched literature, the expected spectroscopic features can be inferred based on the structure and data from related compounds. The following tables present predicted and representative data.
NMR Spectroscopy Data
The acetylation of the five hydroxyl groups of Bergenin will lead to characteristic downfield shifts of the attached protons and carbons in the NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.0 - 7.5 | s | - |
| Anomeric CH | 5.0 - 5.5 | d | ~10 |
| Sugar CH | 4.0 - 5.0 | m | - |
| Methylene CH₂ | 3.5 - 4.5 | m | - |
| OCH₃ | 3.8 - 4.0 | s | - |
| Acetyl CH₃ (x5) | 1.9 - 2.2 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Lactone) | 160 - 165 |
| Carbonyl (Acetyl x5) | 168 - 172 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-C | 110 - 140 |
| Aromatic CH | 105 - 115 |
| Anomeric CH | 75 - 85 |
| Sugar CH | 65 - 80 |
| Methylene CH₂ | 60 - 70 |
| OCH₃ | 55 - 65 |
| Acetyl CH₃ (x5) | 20 - 22 |
Mass Spectrometry Data
The molecular weight of Bergenin is 328.27 g/mol . The addition of five acetyl groups (CH₃CO), each with a mass of 42.04 g/mol , results in a significant increase in the molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₄H₂₆O₁₄ |
| Molecular Weight | 538.46 g/mol |
| Ionization Mode | ESI (Positive or Negative) |
| Expected [M+H]⁺ | 539.1345 |
| Expected [M+Na]⁺ | 561.1164 |
| Expected [M-H]⁻ | 537.1200 |
Visualizing Experimental Workflows
To provide a clear overview of the processes involved in the analysis of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship from starting material to structural confirmation of this compound.
Conclusion
The spectroscopic analysis of this compound is a critical step in its chemical characterization and for its potential development as a therapeutic agent. This guide provides a foundational understanding of the expected NMR and Mass Spectrometry data, along with standardized protocols for its synthesis and analysis. The provided workflows offer a visual representation of the key experimental and logical steps. While comprehensive published data for this compound is limited, the information presented here, based on the known chemistry of Bergenin and general spectroscopic principles, serves as a valuable resource for researchers in the field. Further detailed studies reporting the complete and assigned spectroscopic data of this compound would be a valuable addition to the scientific literature.
Methodological & Application
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Bergenin Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a major bioactive compound found in several medicinal plants of the Bergenia genus.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] Bergenin pentaacetate, a derivative of bergenin, is often synthesized to enhance its lipophilicity and potential for improved bioavailability. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.
This application note details a systematic approach to developing and validating a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Software: OpenLab CDS or equivalent chromatography data station.
-
Reagents: HPLC grade acetonitrile, methanol, and water. This compound reference standard (≥98% purity).[4]
Method Development
1.2.1 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 150 µg/mL.
1.2.2 Chromatographic Conditions
The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution, and a reasonable analysis time. Bergenin shows significant UV absorbance at approximately 220 nm and 275 nm.[5] Given the acetylated structure, the lower wavelength often provides higher sensitivity.
| Parameter | Optimized Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm[5][6] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[3] |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution.
-
Linearity: The linearity was assessed by analyzing five concentrations of this compound (e.g., 10, 25, 50, 100, 150 µg/mL).[1] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery method. A pre-analyzed sample was spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of a single concentration (e.g., 100 µg/mL) on the same day.[1]
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or instrument.[1] The precision was expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and detection wavelength (±2 nm). The effect on the retention time and peak area was observed.
Data Presentation
The quantitative results from the method validation are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | --- | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| - Intermediate (Inter-day) | ≤ 2.0% | 1.15% |
| LOD | --- | 0.25 µg/mL |
| LOQ | --- | 0.75 µg/mL |
| Robustness | System suitability parameters met | Passed |
Workflow Visualization
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.
References
- 1. Use of bergenin as an analytical marker for standardization of the polyherbal formulation containing Saxifraga ligulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Bergenin Pentaacetate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Bergenin pentaacetate, as a derivative, is often synthesized to enhance its lipophilicity and potentially improve its bioavailability. In pharmacokinetic and drug metabolism studies, it is crucial to have robust and validated analytical methods to quantify the concentration of the active compound in biological matrices.
This document provides detailed application notes and protocols for the quantification of bergenin in biological samples, which is the primary analyte measured following the administration of this compound, assuming its in vivo conversion to the active parent compound. The methodologies described herein are based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most common and reliable techniques for this purpose.[3][4][5]
Analytical Methodologies
The quantification of bergenin in biological samples such as plasma, urine, and tissue homogenates is typically achieved using reversed-phase HPLC or LC-MS/MS. These methods offer high sensitivity, selectivity, and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.
Sample Preparation:
A critical step in bioanalysis is the efficient extraction of the analyte from the complex biological matrix. Protein precipitation is a common and straightforward method for plasma and urine samples.[3][4][5]
Protocol: Protein Precipitation for Plasma Samples [4][5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard, e.g., sulfamethoxazole or isovitexin).[3][4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
Workflow for LC-MS/MS Sample Preparation and Analysis
Caption: A typical workflow for the preparation and analysis of biological samples for bergenin quantification by LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions:
The following tables summarize typical LC-MS/MS parameters for bergenin quantification.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Gradient | Start with 5-10% B, ramp up to 90-95% B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters (ESI Negative Mode) [3][4]
| Parameter | Bergenin | Internal Standard (Sulfamethoxazole) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 327.1 - 327.3 | 252.0 |
| Product Ion (m/z) | 192.0 | 156.0 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | ~200 ms | ~200 ms |
Method Validation:
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 3: Typical Validation Parameters for LC-MS/MS Method [4]
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (%RE) | ± 15% |
| Recovery | > 70% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
For applications where the sensitivity of LC-MS/MS is not required, HPLC with UV detection provides a reliable and more accessible alternative.
Sample Preparation:
Similar to LC-MS/MS, protein precipitation is a common sample preparation technique.[6]
Protocol: Methanol Precipitation for Plasma Samples [6]
-
To 100 µL of rat plasma, add 200 µL of methanol.[6]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
Inject into the HPLC system.
Workflow for HPLC Sample Preparation and Analysis
Caption: A simplified workflow for the preparation and analysis of biological samples for bergenin quantification by HPLC-UV.
Chromatographic Conditions:
Table 4: HPLC Parameters [6][7]
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 22:78, v/v) or a gradient with acetonitrile and water with acetic acid |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C[6][7] |
| Detection Wavelength | 220 nm or 275 nm[6][7] |
| Injection Volume | 20 µL |
Method Validation:
Table 5: Typical Validation Parameters for HPLC-UV Method [6]
| Parameter | Typical Range |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
| Intra- and Inter-day Precision (%RSD) | < 10% |
| Intra- and Inter-day Accuracy (%RE) | ± 8% |
| Extraction Recovery | 72 - 84% |
Pharmacokinetic Data
The developed and validated methods can be applied to pharmacokinetic studies. The following table summarizes pharmacokinetic parameters of bergenin in rats after intravenous and oral administration.
Table 6: Pharmacokinetic Parameters of Bergenin in Rats
| Parameter | Intravenous (11.25 mg/kg)[6] | Oral (100 mg/kg) |
| Cmax (µg/mL) | - | 1.8 ± 0.4 |
| Tmax (h) | - | 0.3 ± 0.1 |
| AUC (µg·h/mL) | 28.7 ± 5.6 | 3.9 ± 1.1 |
| t1/2 (h) | 1.3 ± 0.3 | 1.1 ± 0.2 |
| CL (L/h/kg) | 0.4 ± 0.1 | 25.9 ± 7.2 |
Potential Signaling Pathways of Bergenin
Bergenin has been reported to exert its therapeutic effects through various signaling pathways. While the direct quantification of this compound is not commonly reported, understanding the mechanism of the active metabolite, bergenin, is crucial.
Simplified Representation of Bergenin's Anti-inflammatory Action
Caption: A simplified diagram illustrating the inhibitory effect of bergenin on the NF-κB signaling pathway, leading to reduced inflammation.
Conclusion
The quantification of bergenin in biological samples following the administration of this compound can be reliably achieved using validated LC-MS/MS or HPLC-UV methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development to conduct pharmacokinetic and bioequivalence studies of bergenin and its derivatives. The choice of method will depend on the required sensitivity and the available instrumentation. Proper method validation is essential to ensure the reliability of the obtained results.
References
- 1. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 2. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and excretion study of bergenin and its phase II metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of Bergenin Pentaacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the in vitro antioxidant capacity of Bergenin Pentaacetate. The described methodologies include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the superoxide radical scavenging assay. These assays are fundamental in the preliminary screening and characterization of the antioxidant potential of novel therapeutic agents like this compound. This guide includes comprehensive experimental procedures, data presentation tables, and workflow diagrams to ensure accurate and reproducible results.
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, has demonstrated a range of biological activities, including antioxidant properties. The acetylation of natural compounds like bergenin to form derivatives such as this compound can alter their physicochemical properties, potentially enhancing their bioavailability and therapeutic efficacy. Evaluating the in vitro antioxidant activity of this compound is a critical first step in understanding its potential as a protective agent against oxidative stress-related pathologies. This document outlines the standardized protocols for four common in vitro antioxidant assays to facilitate this evaluation.
Quantitative Data Summary
The following tables summarize the reported in vitro antioxidant activity of Bergenin and its derivatives. It is important to note that the antioxidant capacity can vary depending on the specific derivative and the assay method used.
Table 1: DPPH Radical Scavenging Activity of Bergenin and Derivatives
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| Bergenin | > 100 | Ascorbic Acid | 37.42 ± 1.67 |
| Norbergenin | 13 µM | - | - |
Table 2: ABTS Radical Scavenging Activity of Bergenin and Derivatives
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| Bergenin | 31.56 - 75.06 | Ascorbic Acid | 20.20 ± 0.23 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Bergenin
| Compound | FRAP Value (mg/g) | Reference Compound |
| Bergenin | 0.4 | - |
Table 4: Superoxide Radical Scavenging Activity of Bergenin Derivatives
| Compound | IC50 | Reference Compound |
| Norbergenin | 32 µM | - |
Note: Specific quantitative data for this compound was not available in the searched literature. The tables present data for Bergenin and its other derivatives to provide a comparative context. Researchers are encouraged to determine the specific values for this compound using the protocols provided below.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3][4]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10-100 µg/mL).
-
Preparation of Positive Control: Prepare a stock solution of ascorbic acid and serially dilute it to the same concentration range as the test sample.
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.
-
For the blank, add 100 µL of the solvent used for the sample preparation instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Positive Control: Prepare serial dilutions of this compound and Trolox in the appropriate solvent.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or Trolox to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[5][6][7][8]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100-1000 µM) to generate a standard curve.
-
Preparation of Test Sample: Prepare different concentrations of this compound.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test sample or standard ferrous sulfate solution to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (µM).
Superoxide Radical Scavenging Assay
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine methosulfate-NADH (PMS-NADH) system. The presence of antioxidants inhibits the reduction of NBT, and the decrease in absorbance is measured.[9][10][11]
Materials:
-
This compound
-
Tris-HCl buffer (16 mM, pH 8.0)
-
Nitroblue tetrazolium (NBT) solution (50 µM)
-
NADH solution (78 µM)
-
Phenazine methosulfate (PMS) solution (10 µM)
-
Quercetin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, NBT solution, and NADH solution.
-
Addition of Sample/Control: Add different concentrations of this compound or quercetin to the respective wells.
-
Initiation of Reaction: Start the reaction by adding the PMS solution to each well.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
Visualizations
General Antioxidant Action
The following diagram illustrates the general mechanism by which an antioxidant molecule neutralizes a free radical.
Caption: General mechanism of free radical scavenging by an antioxidant.
DPPH Assay Workflow
The workflow for the DPPH radical scavenging assay is outlined below.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
The protocols detailed in this document provide a standardized framework for the in vitro evaluation of the antioxidant potential of this compound. Consistent application of these methods will yield reliable and comparable data, which is essential for the preclinical assessment of this compound. Further investigations may be warranted to explore the in vivo antioxidant efficacy and the underlying molecular mechanisms of this compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. marinebiology.pt [marinebiology.pt]
- 4. researchgate.net [researchgate.net]
- 5. bdpsjournal.org [bdpsjournal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Superoxide anion scavenging activity of alk(en)yl phenol compounds by using PMS-NADH system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using Bergenin Pentaacetate
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and anti-diabetic effects.[1][2][3] Bergenin Pentaacetate is a derivative of Bergenin. The addition of acetate groups can modify the physicochemical properties of the parent compound, potentially enhancing its therapeutic efficacy. These application notes provide a framework for designing and conducting in vivo experiments to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using the parent compound, Bergenin. This information can serve as a starting point for designing experiments with this compound.
Table 1: In Vivo Neuroprotective and Anti-inflammatory Dosing of Bergenin
| Animal Model | Disease/Condition Model | Dosing Regimen (Bergenin) | Route of Administration | Key Findings |
| Wistar Rats | Scopolamine-induced amnesia | 20, 40, 80 mg/kg/day for 14 days | Oral (p.o.) | Dose-dependently alleviated amnesia.[2][4] |
| Wistar Rats | Streptozotocin (STZ)-induced Alzheimer's Disease | 20, 40, 80 mg/kg/day for 28 days | Oral (p.o.) | Ameliorated cognitive deficits, inhibited AChE and BuChE activity, and reduced Aβ-1-42 and p-tau levels.[2][4] |
| Wistar Rats | Sodium azide-induced dementia | 30 mg/kg/day | Oral (p.o.) | Recovered cognitive function and reduced biochemical markers of neurodegeneration.[5][6] |
| Swiss Mice | Carrageenan-induced paw edema | 25 mg/kg | Not specified | Significantly reduced edema.[7] |
| Type 2 Diabetic Rats | STZ-nicotinamide induced diabetes | 2.5, 5, 10 mg/kg/day for 14 days | Oral (p.o.) | Significant reduction in fasting blood glucose at 10 mg/kg.[8] |
Table 2: Pharmacokinetic Parameters of Bergenin in Rats
| Dose | Route of Administration | Cmax | Tmax | AUC(0-∞) |
| 12 mg/kg | Oral (p.o.) | - | - | - |
| 100 mg/kg | Oral (p.o.) | Increased by 130% in hepatic injury rats | - | Elevated 2.11-fold in hepatic injury rats |
Experimental Protocols
Neuroprotective Effects in a Rat Model of Alzheimer's Disease
Objective: To evaluate the efficacy of this compound in ameliorating cognitive deficits and neuropathology in a streptozotocin (STZ)-induced model of Alzheimer's disease.[2][4]
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Streptozotocin (STZ)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Morris Water Maze or Y-maze apparatus
-
Biochemical assay kits (for AChE, BuChE, GSH, Aβ-1-42, p-tau)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Induction of Dementia:
-
Anesthetize rats and place them in a stereotaxic apparatus.
-
Administer a single unilateral intracerebroventricular (ICV) injection of STZ (3 mg/kg). Control animals receive an equivalent volume of vehicle.
-
-
Treatment:
-
Randomly divide the animals into treatment groups (e.g., Vehicle control, STZ control, STZ + this compound at various doses).
-
Administer this compound or vehicle orally once daily for 28 days, starting 24 hours after STZ injection.
-
-
Behavioral Assessment:
-
Perform cognitive tests such as the Morris Water Maze or Y-maze on days 7, 14, 21, and 28 to assess learning and memory.
-
-
Biochemical and Histopathological Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Prepare brain homogenates for the measurement of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, as well as levels of glutathione (GSH), amyloid-beta 1-42 (Aβ-1-42), and phosphorylated tau (p-tau).[2][4]
-
Perform histopathological examination of brain sections (e.g., hippocampus and cortex) to assess neuronal damage.
-
Anti-inflammatory Activity in a Mouse Model of Paw Edema
Objective: To assess the anti-inflammatory effects of this compound on carrageenan-induced paw edema in mice.[7]
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Treatment:
-
Randomly divide mice into treatment groups (e.g., Vehicle control, Carrageenan control, Carrageenan + this compound at various doses, Carrageenan + positive control like Indomethacin).
-
Administer this compound, vehicle, or positive control orally one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan control group.
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.[9]
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
This compound
-
Vehicle for oral administration
-
Heparinized saline
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Use rats with cannulated jugular veins for serial blood sampling.
-
Dosing:
-
Administer a single oral dose of this compound to the rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Replace the withdrawn blood volume with an equal volume of heparinized saline.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) using appropriate software.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Bergenin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is plausible that this compound may act through similar mechanisms.
Bergenin as a PPAR-γ agonist.[5][6]
Inhibition of the NF-κB pathway.
Activation of the Nrf2 antioxidant pathway.
Experimental Workflow
General workflow for in vivo efficacy studies.
References
- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bergenin protects pancreatic beta cells against cytokine-induced apoptosis in INS-1E cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bergenin ameliorates cognitive deficits and neuropathological alterations in sodium azide-induced experimental dementia [frontiersin.org]
- 6. Bergenin ameliorates cognitive deficits and neuropathological alterations in sodium azide-induced experimental dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Type 2 antidiabetic activity of bergenin from the roots of Caesalpinia digyna Rottler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and excretion study of bergenin and its phase II metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the NLRP3 Inflammasome Pathway using Bergenin Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The innate immune system's first line of defense against pathogens and cellular stress involves a group of intracellular multiprotein complexes known as inflammasomes.[1] Among these, the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is the most extensively characterized due to its role in a wide array of inflammatory diseases, including metabolic disorders, neurodegenerative diseases, and autoimmune conditions.[2][3][4][5]
The NLRP3 inflammasome is a critical component of the innate immune system that, in response to microbial infection or cellular damage, activates caspase-1 and orchestrates the secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Its activation is a tightly regulated two-step process, making it a key target for therapeutic intervention.[6]
Bergenin, an isocoumarin derivative, has been identified as an inhibitor of the NLRP3 inflammasome.[7] Bergenin Pentaacetate, an acetylated form of Bergenin, offers improved cell permeability, making it a valuable chemical probe for studying the NLRP3 signaling pathway in cellular models. This document provides an overview of the NLRP3 pathway, the mechanism of inhibition by Bergenin, and detailed protocols for its application in inflammasome research.
The NLRP3 Inflammasome Activation Pathway
Canonical activation of the NLRP3 inflammasome requires two distinct signals.
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[4][6] These stimuli engage pattern recognition receptors (PRRs) like Toll-like receptor 4 (TLR4), leading to the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][6] This results in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.[2][4]
-
Signal 2 (Activation): A diverse range of secondary stimuli can provide the activation signal. These include bacterial toxins (e.g., nigericin), extracellular ATP, crystalline substances like uric acid crystals, and indicators of mitochondrial dysfunction.[2][3][6] These stimuli trigger cellular events such as potassium (K+) efflux, production of mitochondrial reactive oxygen species (mtROS), and lysosomal damage.[1][4] These events are thought to induce a conformational change in the NLRP3 protein, leading to its oligomerization.
Once activated, NLRP3 recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form the complete inflammasome complex.[8] Proximity-induced auto-cleavage activates caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3][4] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.[4][7]
Caption: Canonical NLRP3 inflammasome activation pathway.
Mechanism of Inhibition by Bergenin
Bergenin has been demonstrated to be a novel inhibitor of the NLRP3 inflammasome.[7] Studies show that its primary mechanism of action involves targeting the NLRP3 protein itself. Bergenin effectively promotes the degradation of NLRP3 protein, thereby reducing its available pool for inflammasome assembly.[7] This action leads to a dose-dependent downregulation of key inflammasome components and outputs, including NLRP3, ASC, cleaved caspase-1, and the N-terminal fragment of Gasdermin-D (GSDMD-N).[7][9] Consequently, the release of inflammatory cytokines IL-1β and IL-18 is significantly diminished.[7][9]
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Bergenin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature:
These application notes focus on the therapeutic agent Bergenin . While the initial request specified "Bergenin Pentaacetate," the available scientific literature predominantly investigates the properties and mechanisms of Bergenin. It is possible that "this compound" is a derivative or a synonym, but for the purpose of providing comprehensive and well-supported data, this document will detail the applications of Bergenin.
Introduction
Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, has demonstrated significant potential as an anti-cancer agent across a variety of cancer cell lines.[1][2][3] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis and metastasis. These notes provide a summary of its effects, quantitative data from various studies, and detailed protocols for its application in cancer cell line research.
Data Presentation
Table 1: IC50 Values of Bergenin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Cervical Cancer | HeLa | 15 µM | [4] |
| Prostate Cancer | PC-3 | ~76.4 µM* | [5] |
| Breast Cancer | MCF-7 | 135.06 µg/mL | [6] |
| Colorectal Cancer | HCT 116 | Not explicitly stated, but showed dose- and time-dependent inhibition | [7] |
| Lung Cancer | A549 | 20 µmol/mL | [1] |
*Note: The IC50 for PC-3 cells was reported as 26 µg/mL. This has been converted to an approximate molar concentration based on the molecular weight of Bergenin (328.27 g/mol ).
Table 2: Effect of Bergenin on Apoptosis in HeLa Cells
| Treatment | Concentration (µM) | Apoptotic Cell Population (%) | Reference |
| Control | 0 | 4.12 | [4] |
| Bergenin | 7.5 | Increased (value not specified) | [4] |
| Bergenin | 15 | Increased (value not specified) | [4] |
| Bergenin | 30 | 62.16 | [4] |
Mechanism of Action & Signaling Pathways
Bergenin exerts its anti-cancer effects through the modulation of several critical signaling pathways.
STAT3 Signaling Pathway
Bergenin has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.[8] This inhibition leads to the downregulation of STAT3 target genes, thereby suppressing tumor growth.
Caption: Bergenin inhibits the STAT3 signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
In colorectal adenocarcinoma and other cancer cells, Bergenin inhibits the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1] By blocking this pathway, Bergenin can induce cell cycle arrest and apoptosis.
Caption: Bergenin's inhibition of the PI3K/Akt/mTOR pathway.
Akt/GSK3β/Mcl-1 Signaling Pathway
Bergenin has been found to decrease the activity of Akt/GSK3β signaling. This leads to the ubiquitination and degradation of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in cancer cells.[9]
Caption: Bergenin promotes apoptosis via the Akt/GSK3β/Mcl-1 pathway.
PPARγ/PTEN/Akt Signaling Pathway
In bladder cancer, Bergenin can activate the PPARγ/PTEN/Akt signaling pathway.[1] This leads to the inhibition of cell proliferation, invasion, and migration, and the induction of apoptosis.
Caption: Bergenin inhibits bladder cancer progression via the PPARγ/PTEN/Akt pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Bergenin on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Bergenin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Bergenin in complete growth medium. The final concentrations should bracket the expected IC50 value (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of Bergenin. Include a vehicle control (medium with DMSO at the same concentration as the highest Bergenin treatment).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cancer cells treated with Bergenin using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Bergenin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Bergenin (e.g., 0, 7.5, 15, 30 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in Bergenin-treated cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Bergenin
-
6-well plates
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Bergenin as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This representative protocol is for analyzing the effect of Bergenin on the expression of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Bergenin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt, anti-mTOR, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Bergenin for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caption: General workflow for Western blot analysis.
References
- 1. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of bergenin against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Bergenin Synergistically Enhances the Efficacy of Cisplatin and 5-FU: Strategy to Enhance Chemotherapy in Breast and Colorectal Cancer - An In Vitro Study [ps.tbzmed.ac.ir]
- 8. Anticancer activity of bergenin against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Bergenin Pentaacetate: Application Notes and Protocols for Neuroprotective Agent Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has demonstrated significant neuroprotective properties in various preclinical studies.[1][2][3][4] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3][4][5] Bergenin pentaacetate, a derivative of bergenin, is expected to exhibit enhanced cell permeability due to its increased lipophilicity, potentially leading to improved neuroprotective efficacy. These application notes provide a comprehensive overview and detailed protocols for investigating the neuroprotective effects of this compound.
The neuroprotective mechanisms of the parent compound, bergenin, involve the modulation of several key signaling pathways, including the Sirt1/FOXO3a/NF-κB, PPAR-γ/NF-κB, Reelin, and Nrf-2/NF-κB pathways.[2] It has been shown to mitigate neuronal damage in models of ischemic stroke and Alzheimer's disease by reducing oxidative stress, neuroinflammation, and apoptosis.[1][2][3][4]
Data Presentation
Table 1: Summary of In Vitro Neuroprotective Effects of Bergenin
| Parameter | Cell Line | Inducing Agent | Bergenin Concentration | Observed Effect | Reference |
| Cell Viability | SH-SY5Y | NMDA | Up to 50 µM | Dose-dependent prevention of toxicity | [1] |
| Acetylcholinesterase (AChE) Inhibition | - | - | Dose-dependent | Inhibition of AChE activity | [1] |
| Butyrylcholinesterase (BuChE) Inhibition | - | - | Dose-dependent | Inhibition of BuChE activity | [1] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | BV2 microglia | Oxygen-glucose deprivation/reoxygenation | Not specified | Reduction in expression | [2] |
| Oxidative Stress Markers | BV2 microglia | Oxygen-glucose deprivation/reoxygenation | Not specified | Reduction in oxidative stressors | [2] |
Table 2: Summary of In Vivo Neuroprotective Effects of Bergenin
| Animal Model | Bergenin Dosage | Duration | Key Findings | Reference |
| Scopolamine-induced amnesia in rats | 20, 40, 80 mg/kg (p.o.) | 14 days | Significantly alleviated amnesia | [1] |
| Streptozotocin-induced Alzheimer's model in rats | 20, 40, 80 mg/kg (p.o.) | 28 days | Ameliorated behavioral deficits, inhibited AChE and BuChE, increased GSH levels, reduced Aβ-1-42 and p-tau levels | [1] |
| Middle Cerebral Artery Occlusion (MCAO) in mice | 10, 20, 40 mg/kg (i.p.) | Not specified | Improved cognitive and motor functions, reduced brain edema, suppressed neuronal apoptosis, reduced inflammatory factors and oxidative stress | [2] |
| Sodium azide-induced dementia in rats | 30 mg/kg (p.o.) | Not specified | Improved cognition, reduced acetylcholinesterase activity, oxidative stress, and inflammation | [3][6] |
Experimental Protocols
Note: The following protocols are based on studies conducted with Bergenin. Due to the increased lipophilicity of this compound, optimization of concentrations and incubation times may be necessary. It is recommended to first perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line or animal model.
Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.
1. Cell Culture and Treatment:
- Culture SH-SY5Y neuroblastoma cells or primary cortical neurons in appropriate media.
- Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
- Induce excitotoxicity by adding glutamate to a final concentration of 5 mM and incubate for 24 hours.
2. Assessment of Cell Viability (MTT Assay):
- After 24 hours of glutamate exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Ischemic Stroke (MCAO)
This protocol evaluates the neuroprotective effects of this compound in a transient focal cerebral ischemia model.
1. Animal Model:
- Use adult male C57BL/6 mice (20-25 g).
- Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 60 minutes, followed by reperfusion.
2. Drug Administration:
- Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) at the onset of reperfusion.
3. Neurological Deficit Scoring:
- At 24 hours post-MCAO, evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
4. Measurement of Infarct Volume:
- At 24 hours post-MCAO, sacrifice the animals and section the brains.
- Stain brain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Quantify the infarct volume using image analysis software.
5. Biochemical Analysis:
- Homogenize brain tissue from the ischemic hemisphere.
- Measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
- Assess oxidative stress markers:
- Superoxide dismutase (SOD) activity using a commercial kit.
- Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
- Glutathione (GSH) levels using a commercial kit.
Protocol 3: Assessment of Anti-inflammatory Effects in Lipopolysaccharide (LPS)-Stimulated Microglia
This protocol investigates the ability of this compound to suppress the inflammatory response in microglia.
1. Cell Culture and Treatment:
- Culture BV2 microglial cells in DMEM supplemented with 10% FBS.
- Seed cells in 24-well plates and allow them to adhere.
- Pre-treat cells with this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
- Stimulate the cells with LPS (100 ng/mL) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
- Measure absorbance at 540 nm.
3. Measurement of Pro-inflammatory Cytokines:
- Collect the cell culture supernatant.
- Quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
4. Western Blot Analysis of NF-κB Pathway:
- Lyse the cells and extract proteins.
- Perform Western blot analysis to determine the protein levels of phosphorylated NF-κB p65 and total NF-κB p65.
Protocol 4: Evaluation of Antioxidant Activity through Nrf2 Pathway Activation
This protocol examines the effect of this compound on the Nrf2 antioxidant response pathway.
1. Cell Culture and Treatment:
- Use SH-SY5Y cells or primary neurons.
- Treat cells with this compound (e.g., 10 µM) for different time points (e.g., 3, 6, 12, 24 hours).
2. Western Blot Analysis:
- Perform Western blot analysis on nuclear and cytosolic fractions to assess the translocation of Nrf2 to the nucleus.
- Analyze the expression of downstream Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
3. Measurement of Reactive Oxygen Species (ROS):
- Pre-treat cells with this compound for 2 hours.
- Induce oxidative stress with H2O2 (100 µM) for 30 minutes.
- Load cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Mandatory Visualizations
Caption: Signaling pathways modulated by Bergenin to exert its neuroprotective effects.
Caption: General workflow for in vitro assessment of neuroprotection.
Caption: Experimental workflow for in vivo neuroprotection studies using the MCAO model.
References
- 1. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bergenin has neuroprotective effects in mice with ischemic stroke through antioxidative stress and anti-inflammation via regulating Sirt1/FOXO3a/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bergenin ameliorates cognitive deficits and neuropathological alterations in sodium azide-induced experimental dementia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bergenin ameliorates cognitive deficits and neuropathological alterations in sodium azide-induced experimental dementia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Bergenin Pentaacetate in Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Bergenin Pentaacetate, a potential metabolite of Bergenin, in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, providing a high-throughput solution for preclinical and clinical drug metabolism studies. This method offers excellent linearity, precision, and accuracy, making it suitable for detailed pharmacokinetic analysis.
Introduction
Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a natural compound with a range of pharmacological activities. Understanding its metabolic fate is crucial for drug development. While the primary metabolic pathways for Bergenin are known to include glucuronidation, sulfation, and hydrolysis, the formation of acetylated metabolites is also a possibility.[1][2] this compound is a synthetic derivative, and this method has been developed to enable researchers to investigate its potential formation as a metabolite in vivo.[3] The method leverages a high-sensitivity triple-quadrupole mass spectrometer for reliable identification and quantification.
Experimental Workflow
A visual representation of the experimental workflow is provided below.
Caption: Experimental workflow for this compound analysis.
Hypothetical Metabolic Pathway
Acetylation is a phase II metabolic reaction catalyzed by N-acetyltransferases. The hypothetical pathway for the formation of this compound from Bergenin is through sequential acetylation of the hydroxyl groups.
Caption: Hypothetical metabolic pathway of Bergenin to this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Bergenin (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of Bergenin internal standard solution (1 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 1.00 | 10 |
| 5.00 | 95 |
| 7.00 | 95 |
| 7.10 | 10 |
| 10.00 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 539.1 | 327.1 | 25 |
| This compound | 539.1 | 479.1 | 15 |
| Bergenin (IS) | 329.1 | 193.1 | 20 |
Note: The precursor ion for this compound is the [M+H]+ adduct of its molecular weight of 538.5 g/mol .[4] The product ion at m/z 327.1 corresponds to the Bergenin core after the loss of all five acetyl groups. The product ion at m/z 479.1 corresponds to the loss of one acetyl group as ketene. The transitions for the Bergenin internal standard are based on established methods.[5]
Method Validation Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Table 3: Linearity, LOD, and LOQ
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 2000 | > 0.995 | 0.3 | 1 |
Table 4: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| 5 | 5.2 | 6.8 | 102.5 |
| 50 | 4.1 | 5.5 | 98.7 |
| 500 | 3.5 | 4.9 | 101.2 |
| 1500 | 2.8 | 4.2 | 99.3 |
Table 5: Recovery
| Concentration (ng/mL) | Recovery (%) |
| 5 | 88.5 |
| 500 | 91.2 |
| 1500 | 90.4 |
Conclusion
This application note presents a detailed, validated LC-MS/MS method for the sensitive and specific identification and quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method ideal for high-throughput drug metabolism and pharmacokinetic studies. The provided protocols and data demonstrate the method's robustness and reliability for supporting drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. agilent.com [agilent.com]
- 5. LC–MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bergenin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergenin, a naturally occurring C-glucoside of 4-O-methylgallic acid, has demonstrated a wide range of pharmacological activities. Its derivative, Bergenin Pentaacetate, is a subject of growing interest within the scientific community for its potential therapeutic applications, including its antimicrobial properties.[1][2] These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound. The aim is to equip researchers with the necessary information to evaluate its efficacy against various microbial strains.
Bergenin has been reported to exhibit broad-spectrum antimicrobial activity by disrupting microbial cell walls and membranes, leading to cell lysis.[3] Furthermore, it is suggested to inhibit the synthesis of microbial nucleic acids and proteins, thereby impeding their growth and proliferation.[3] While the biological activity of Bergenin can be optimized by structural modification, specific data on the antimicrobial potency of this compound is still emerging.[1] One study noted the evaluation of this compound for antimicrobial activities, though detailed results are not widely available.[1] It is important to note that studies on Bergenin itself have shown varied results, with some reporting antifungal activity but no antibacterial effects, while others have observed moderate antibacterial activity.[4][5] This underscores the necessity for specific and robust testing of the pentaacetate derivative.
These protocols are based on established methods for antimicrobial susceptibility testing of natural products and are intended to serve as a starting point for the evaluation of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Vancomycin | ||
| Escherichia coli | Gram-negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | ||
| Candida albicans | Fungal | Fluconazole | ||
| (Other relevant strains) |
Table 2: Zone of Inhibition Diameters for this compound
| Microbial Strain | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | Vancomycin | ||
| Escherichia coli | Gram-negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | ||
| Candida albicans | Fungal | Fluconazole | ||
| (Other relevant strains) |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Negative control (vehicle solvent, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Due to the lipophilic nature of the acetate groups, ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: Set up wells with a known antibiotic instead of this compound.
-
Negative Control: Set up wells with the vehicle solvent at the same concentration used to dissolve the test compound.
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition
This protocol describes the agar disk diffusion method to qualitatively assess the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable volatile solvent (e.g., acetone, ethanol) to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the this compound solution to achieve a desired dose per disk (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a confluent lawn.
-
-
Disk Application:
-
Aseptically place the prepared this compound disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).
-
Visualizations
References
- 1. Evaluation of antioxidant and antimicrobial activities of Bergenin and its derivatives obtained by chemoenzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Bergeninum? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bergenin Pentaacetate stability issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Bergenin Pentaacetate in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing biological activity or showing new peaks in HPLC analysis over time?
A1: this compound is an ester derivative of Bergenin. Like many esters, it is susceptible to hydrolysis in aqueous solutions, especially under neutral to alkaline conditions. This chemical degradation process cleaves the five acetate groups, converting the compound back to Bergenin, which may have different biological activity and chromatographic properties. The parent compound, Bergenin, is known to be sensitive to hydrolysis in neutral and alkaline solutions, following pseudo-first-order kinetics.[1]
Q2: I've noticed a precipitate forming in my aqueous stock solution. What is causing this?
A2: This could be due to two primary reasons:
-
Low Aqueous Solubility: this compound is a lipophilic compound and has limited solubility in purely aqueous solutions. If the concentration exceeds its solubility limit, it will precipitate.
-
Degradation: The hydrolysis product, Bergenin, also has its own distinct solubility profile. Changes in the solution's composition due to degradation can lead to the precipitation of either the parent compound or its hydrolytic product.
For experimental use, consider preparing stock solutions in an appropriate organic solvent like DMSO or ethanol before making final dilutions in your aqueous experimental medium.[2]
Q3: What is the optimal pH for preparing an aqueous solution of this compound to maximize its stability?
A3: While specific data for this compound is limited, general principles for ester stability suggest that a slightly acidic pH (around 4-6) is often optimal to minimize hydrolysis. The hydrolysis of similar poly-acetate esters is pH-dependent, with rates typically increasing as the pH moves towards neutral and alkaline conditions.[3] For its parent compound, Bergenin, significant degradation is observed at pH 6.8 and above.[1] Therefore, maintaining a slightly acidic environment is the recommended starting point for stability.
Q4: How should I prepare and store my this compound stock solutions?
A4: To ensure maximum stability and reproducibility:
-
Solvent: Prepare a high-concentration primary stock solution in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.[2]
-
Aliquoting: Aliquot the primary stock solution into smaller, single-use vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store these aliquots in tightly sealed vials at -20°C or lower for long-term storage, which is generally suitable for up to two weeks.[2]
-
Daily Use: For experiments, allow an aliquot to equilibrate to room temperature for at least an hour before opening and diluting it into your aqueous buffer immediately before use.[2] Prepare only the amount of aqueous solution needed for the day's experiment.
Troubleshooting Guide
Issue: Inconsistent experimental results.
This is a common problem when working with a compound that has stability issues. Use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
| Compound | pH | Temperature | Half-life (t½) | Reference |
| Bergenin | 7.0 | Not Specified | 14.4 hours | [1] |
| Bergenin | 8.0 | Not Specified | 2.9 hours | [1] |
This data strongly suggests that the core structure is susceptible to degradation in neutral and alkaline conditions. The ester groups of this compound are expected to be even more labile under these conditions.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound in an aqueous solution over time.
Caption: Experimental workflow for HPLC-based stability assessment.
Methodology Details:
-
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water and acetonitrile
-
Phosphate buffer salts
-
Calibrated pH meter
-
HPLC system with UV detector
-
C18 reverse-phase column
-
-
Procedure:
-
Stock Solution: Accurately weigh and dissolve this compound in dry DMSO to create a 10 mM stock solution.
-
Working Solution: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Just before starting the experiment, dilute the DMSO stock into the pre-warmed (e.g., 37°C) aqueous buffer to achieve the final target concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects.
-
Time Zero (T=0) Sample: Immediately after dilution, take the first sample aliquot. This will serve as your 100% reference point.
-
Incubation and Sampling: Maintain the working solution in a temperature-controlled environment (e.g., water bath at 37°C). Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately stop the degradation in each collected aliquot by either flash-freezing in liquid nitrogen and storing at -80°C, or by diluting 1:1 with cold acetonitrile.
-
HPLC Analysis:
-
Analyze all samples using a reverse-phase HPLC method. A C18 column is typically suitable.
-
Use a gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.
-
Monitor the elution profile with a UV detector at a wavelength appropriate for the compound's chromophore.
-
The retention time for the more lipophilic this compound will be longer than that of its more polar degradation product, Bergenin.
-
-
Data Analysis:
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot this percentage against time to visualize the degradation kinetics.
-
-
This protocol provides a framework for developing a stability-indicating method, which is crucial for interpreting experimental results accurately.[4] For regulatory submissions, formal stability studies must follow ICH guidelines.
References
Optimizing Bergenin Pentaacetate Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of bergenin pentaacetate for in vivo studies. Due to the limited direct experimental data on this compound, this guide leverages extensive research on its parent compound, bergenin, to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Bergenin is a naturally occurring C-glucoside of 4-O-methyl gallic acid with a range of demonstrated pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1] However, its clinical application can be limited by low water solubility and poor oral bioavailability. This compound is a synthetic derivative of bergenin where the five hydroxyl groups have been acetylated. This chemical modification increases the lipophilicity of the molecule, which is a common strategy to enhance its ability to cross cell membranes and potentially improve its oral absorption and bioavailability.
Q2: What is a recommended starting dosage for this compound in vivo?
Molecular Weight Consideration:
-
Bergenin: ~328.27 g/mol
-
This compound: ~538.45 g/mol
To achieve a comparable molar dose to bergenin, a dose adjustment based on the molecular weight is necessary. For example, a 100 mg/kg dose of bergenin would be molar-equivalent to approximately 164 mg/kg of this compound.
We recommend initiating a pilot study with a range of doses. Based on the data for bergenin, a suggested starting range for this compound in a rodent model could be 20-200 mg/kg , administered orally or intraperitoneally. It is crucial to include a vehicle control group and multiple dose levels to determine the optimal therapeutic window and assess any potential toxicity.
Q3: What is the best route of administration for this compound?
The choice of administration route depends on the experimental goals.
-
Oral (p.o.): As this compound is designed for potentially improved oral bioavailability, this route is highly relevant for studies aiming to evaluate its potential as an oral therapeutic.
-
Intraperitoneal (i.p.): This route bypasses first-pass metabolism in the liver and can lead to higher systemic exposure. It is often used in initial efficacy studies to ensure the compound reaches the target tissues.
Studies on bergenin have utilized both oral and intraperitoneal routes.[2][3] The selection for this compound should be guided by the specific research question.
Q4: What are the known signaling pathways affected by bergenin?
Bergenin has been shown to modulate several key signaling pathways, and it is hypothesized that this compound will have similar downstream effects after in vivo deacetylation. These pathways include:
-
PPAR-γ/NF-κB Pathway: Involved in regulating inflammation and glucose metabolism.
-
AMPK Signaling Pathway: A central regulator of cellular energy homeostasis.
-
NLRP3 Inflammasome: A key component of the innate immune system involved in inflammation.
Understanding these pathways can help in designing experiments to elucidate the mechanism of action of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable in vivo efficacy | - Insufficient dosage- Poor bioavailability- Rapid metabolism or clearance- Inappropriate animal model | - Conduct a dose-response study with a wider range of concentrations.- Consider an alternative administration route (e.g., i.p. instead of oral) to increase systemic exposure.- Perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound.- Ensure the chosen animal model is appropriate for the disease being studied. |
| Compound insolubility in vehicle | - High lipophilicity of this compound | - Test a range of biocompatible solvents. Common vehicles for lipophilic compounds include: - 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. - Corn oil or sesame oil.- Prepare a fresh solution for each administration and use sonication to aid dissolution. |
| Observed toxicity or adverse effects | - Dosage is too high- Vehicle toxicity | - Reduce the dosage and perform a thorough dose-escalation study to identify the maximum tolerated dose (MTD).- Include a vehicle-only control group to rule out any adverse effects from the solvent. A study on bergenin showed no observable toxicity at doses up to 2000 mg/kg. |
| High variability in experimental results | - Inconsistent dosing technique- Animal-to-animal variation- Instability of the compound in the formulation | - Ensure all personnel are properly trained in animal handling and dosing procedures.- Increase the number of animals per group to improve statistical power.- Prepare the dosing solution fresh before each use and protect it from light and heat. |
Quantitative Data Summary
The following tables summarize the in vivo dosages and pharmacokinetic parameters of the parent compound, bergenin , which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Dosages of Bergenin in Rodent Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Observed Effects | Reference |
| Mice | Diabetic Neuropathy | 3.125-25 mg/kg | Intraperitoneal | Reduced behavioral signs of neuropathy | |
| Rats | Hepatic Injury | 100 mg/kg | Oral | Altered pharmacokinetic profile in diseased animals | [3] |
| Rats | General Pharmacokinetics | 5 mg/kg | Intravenous | Determination of bioavailability | [2] |
| Rats | General Pharmacokinetics | 50 mg/kg | Oral | Determination of bioavailability | [2] |
| Mice | Malaria | 800 mg/kg/day | Oral | Decreased parasitemia | [4] |
Table 2: Pharmacokinetic Parameters of Bergenin in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |
| Bioavailability | Low (poorly absorbed) | - | [2] |
| Cmax | Variable, depends on formulation | - | |
| Excretion | Primarily through bile and urine | Primarily through bile and urine | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral or intraperitoneal administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile microcentrifuge tube, dissolve the this compound in DMSO. The final concentration of DMSO in the formulation should not exceed 10%.
-
Add PEG300 to the solution and vortex thoroughly.
-
Add Tween 80 to the mixture and vortex until a clear solution is formed.
-
Add sterile saline to the desired final volume and vortex thoroughly.
-
If the solution is not completely clear, sonicate for 5-10 minutes.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: Oral Administration in a Mouse Model
Objective: To administer this compound orally to mice.
Materials:
-
Prepared this compound formulation
-
Animal gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Mouse scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress after administration.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Key signaling pathways modulated by bergenin.
References
- 1. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of bergenin, a main active constituent of Saxifraga stolonifera Curt., in normal and hepatic injury rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro antimalarial activity of bergenin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bergenin Pentaacetate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Bergenin Pentaacetate, particularly focusing on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in this compound synthesis?
A1: Low yields in the acetylation of bergenin can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side reactions: The formation of partially acetylated bergenin derivatives (e.g., diacetyl or triacetyl bergenin) can reduce the yield of the desired pentaacetate product.[1]
-
Purity of starting materials: The purity of the starting bergenin, acetic anhydride, and any catalysts used is crucial. Impurities can interfere with the reaction.
-
Moisture: The presence of water can lead to the hydrolysis of acetic anhydride, reducing its effectiveness as the acetylating agent.
-
Suboptimal reaction conditions: Factors such as the choice of solvent and catalyst can significantly impact the reaction's efficiency.[2]
-
Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q2: How can I monitor the progress of the reaction to ensure it goes to completion?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting bergenin, you can visually track the disappearance of the starting material and the formation of the product. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane.
Q3: What are the ideal reaction conditions for maximizing the yield of this compound?
A3: While optimal conditions can vary, a generally effective method involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst.[2] A common procedure involves:
-
Solvent: Using a solvent like dimethylformamide (DMF) can be effective.[2]
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]
-
Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., 40-60°C) to ensure a reasonable reaction rate without promoting side reactions.[3]
-
Reaction Time: The reaction time can range from a few hours to overnight, depending on the specific conditions. Monitoring by TLC is recommended to determine the optimal time.
Q4: How do I minimize the formation of side products?
A4: To favor the formation of the fully acetylated product (pentaacetate), ensure a sufficient excess of the acetylating agent (acetic anhydride) is used. The use of an effective catalyst like DMAP can also drive the reaction towards completion, minimizing the presence of partially acetylated intermediates.[2]
Q5: What is the best way to purify the final product?
A5: Column chromatography is a standard and effective method for purifying this compound. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the pentaacetate from any remaining starting material, partially acetylated byproducts, and other impurities. The pure fractions, as identified by TLC, can then be combined and the solvent evaporated to yield the purified product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., hydrolyzed acetic anhydride).2. Reaction temperature is too low.3. Insufficient reaction time.4. Ineffective catalyst. | 1. Use fresh, high-purity acetic anhydride. Ensure all glassware is dry.2. Gently warm the reaction mixture (e.g., to 40-60°C) and monitor by TLC.3. Allow the reaction to proceed for a longer duration, monitoring progress by TLC.4. Ensure the catalyst (e.g., DMAP) is of good quality and used in the correct amount. |
| Presence of Multiple Spots on TLC (incomplete reaction) | 1. Insufficient amount of acetylating agent.2. Reaction has not gone to completion. | 1. Add an additional equivalent of acetic anhydride to the reaction mixture.2. Continue the reaction for a longer period, with continued monitoring. |
| Product is an oil or fails to crystallize | 1. Presence of residual solvent.2. Impurities are preventing crystallization. | 1. Ensure all solvent is removed under high vacuum.2. Purify the product using column chromatography. |
| Low Yield After Purification | 1. Product loss during workup (e.g., extractions).2. Inefficient separation during column chromatography. | 1. Minimize the number of extraction and washing steps. Ensure proper phase separation.2. Optimize the solvent system for column chromatography to achieve better separation and reduce the overlap of product and impurity fractions. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Bergenin
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve Bergenin in a minimal amount of anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of DMAP, followed by the dropwise addition of an excess of acetic anhydride (typically 5-10 equivalents).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC every 1-2 hours. If the reaction is slow, gentle heating (40-50°C) can be applied.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the this compound by techniques such as NMR and mass spectrometry to confirm its identity and purity.[4]
Visualizations
Bergenin Acetylation Workflow
Caption: A workflow diagram illustrating the key stages of this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
References
Troubleshooting inconsistent results in Bergenin Pentaacetate cell assays
Welcome to the technical support center for Bergenin Pentaacetate cell assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during cell-based assays with this compound.
Question 1: Why am I observing high variability in cell viability (e.g., MTT, XTT) assay results between experiments?
Answer: Inconsistent results in cell viability assays are a common issue and can stem from several factors:
-
Compound Solubility: this compound is more lipophilic than its parent compound, Bergenin. Incomplete solubilization in your culture medium can lead to inconsistent concentrations in your wells.
-
Troubleshooting:
-
Ensure your stock solution, typically in DMSO, is fully dissolved before diluting it into the aqueous culture medium.[1]
-
When diluting the stock, vortex or mix thoroughly to prevent precipitation. The final DMSO concentration should be consistent across all wells (including controls) and ideally below 0.5% to avoid solvent-induced cytotoxicity.
-
Visually inspect the medium for any precipitate after adding the compound.
-
-
-
Cell Seeding Density: An uneven number of cells seeded per well is a primary source of variability.
-
Troubleshooting:
-
Ensure you have a homogenous single-cell suspension before seeding.
-
Pipette carefully and mix the cell suspension between seeding multiple plates to prevent settling.
-
-
-
Assay Incubation Times: Both the drug treatment time and the assay reagent (e.g., MTT) incubation time must be precisely controlled.
-
Liquid Handling: Minor inaccuracies in pipetting can lead to significant errors.[4]
-
Troubleshooting:
-
Calibrate your pipettes regularly.
-
Use appropriate pipette sizes for the volumes being dispensed.
-
-
Question 2: The IC50 value for this compound in my assay is different from published values.
Answer: Discrepancies in IC50 values are common and often related to different experimental conditions.
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to compounds.
-
Assay Duration: A 24-hour treatment may yield a different IC50 than a 48- or 72-hour treatment.
-
Culture Conditions: Serum concentration, media formulation, and cell passage number can all influence results.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., mitochondrial activity vs. membrane integrity), which can result in different IC50 values.
Troubleshooting:
-
Carefully document all experimental parameters, including cell line, passage number, seeding density, treatment duration, and assay type.
-
Use a positive control with a known IC50 in your cell line to validate the assay's performance.
-
Refer to quantitative data from multiple studies to establish an expected range for Bergenin's effects (see Data Tables below).
Question 3: I am seeing inconsistent results in my Western Blot analysis for downstream targets like NF-κB.
Answer: Western blot inconsistency can be frustrating. Here are common causes and solutions:
-
Protein Loading: Equal protein loading is critical for accurate quantification.
-
Troubleshooting:
-
Perform a precise protein quantification assay (e.g., BCA) before loading.
-
Always run a loading control (e.g., GAPDH, β-actin) on the same blot to normalize your target protein levels.[5]
-
-
-
Antibody Performance: Antibody affinity and specificity can vary between lots.
-
Protein Transfer: Inefficient or uneven transfer from the gel to the membrane will lead to variable bands.[8]
Quantitative Data Summary
Bergenin has been studied across various cell lines for its biological activities. The following table summarizes its effective concentrations (EC₅₀) and inhibitory concentrations (IC₅₀) from a study on the INS-1E pancreatic beta-cell line, which can serve as a reference point for your experiments.
| Parameter Measured | Effect of Bergenin | Cell Line | EC₅₀ / IC₅₀ Value (µM) | Reference |
| Cellular ATP Levels | Increase (viability) | INS-1E | EC₅₀ = 1.97 ± 0.47 | [9][10] |
| Caspase-3 Activity | Reduction (anti-apoptotic) | INS-1E | IC₅₀ = 7.29 ± 2.45 | [9][10] |
| Glucose-Stimulated Insulin Secretion | Enhancement | INS-1E | EC₅₀ = 6.73 ± 2.15 | [9][10] |
| Nitric Oxide Production | Reduction (anti-inflammatory) | INS-1E | IC₅₀ = 6.82 ± 2.83 | [9][10] |
| Mitochondrial Membrane Potential | Restoration | INS-1E | EC₅₀ = 2.27 ± 0.83 | [9][10] |
| Reactive Oxygen Species (ROS) | Reduction (antioxidant) | INS-1E | IC₅₀ = 14.63 ± 3.18 | [9][10] |
| Mitochondrial Dehydrogenase Activity | Improvement | INS-1E | EC₅₀ = 1.39 ± 0.62 | [9][10] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[3] Add 10-20 µL of this stock to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of a blank well.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13]
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visual Guides: Workflows and Pathways
The following diagrams illustrate key processes and pathways relevant to your this compound experiments.
Caption: Troubleshooting flowchart for inconsistent assay results.
Caption: General experimental workflow for an MTT cell viability assay.
Caption: Simplified diagram of Bergenin's inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound | CAS:14531-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Bergenin protects pancreatic beta cells against cytokine-induced apoptosis in INS-1E cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Bergenin Pentaacetate Degradation Pathway Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Bergenin Pentaacetate degradation pathways.
Predicted Degradation Pathways of this compound
This compound is susceptible to degradation under various stress conditions, primarily through two main pathways:
-
Hydrolysis of Acetate Esters: The five acetate groups are prone to hydrolysis under both acidic and basic conditions, yielding acetic acid and the corresponding partially deacetylated or fully deacetylated Bergenin. This is often the initial and most rapid degradation pathway.
-
Hydrolysis of the Lactone Ring: The core Bergenin structure contains a lactone ring that is susceptible to hydrolysis, particularly under neutral to basic pH conditions.[1] This leads to the formation of a ring-opened carboxylic acid derivative.
These degradation pathways can occur sequentially or concurrently, leading to a complex mixture of degradation products.
Diagram: Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should expect to see in my analysis?
A1: You should primarily look for partially and fully deacetylated forms of Bergenin, as well as the parent Bergenin molecule. Under neutral to basic conditions, you may also observe the ring-opened carboxylic acid forms of both this compound and Bergenin.
Q2: My chromatogram shows multiple unexpected peaks. How can I identify if they are degradation products?
A2: To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress).[2] Comparing the chromatograms of the stressed samples with your experimental sample can help in identifying the degradation products. Mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of these unknown peaks and confirming their structures.
Q3: I am observing poor peak shape (tailing or fronting) for this compound and its degradation products. What could be the cause?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Try injecting a smaller sample volume or diluting your sample.[3]
-
Inappropriate Mobile Phase pH: The ionization state of the analytes can affect peak shape. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes.
-
Column Contamination or Degradation: Flush the column with a strong solvent or, if necessary, replace the column.[4]
-
Secondary Interactions: Silanol groups on the silica-based column can interact with polar analytes. Try using a column with end-capping or adding a competitive amine (e.g., triethylamine) to the mobile phase.
Q4: My retention times are shifting between injections. What should I check?
A4: Retention time drift can be due to:
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase and ensure it is properly mixed and degassed.[4]
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.[3]
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before each injection.[4]
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.[5]
Q5: I am not seeing any degradation of this compound under my stress conditions. What should I do?
A5: If you do not observe degradation, the stress conditions may not be harsh enough. You can try:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature of the thermal stress study.
-
Extending the duration of exposure to the stress condition.
-
For photolytic stress, ensure the light source is of appropriate wavelength and intensity.[6]
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
Problem 1: No or Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Adsorption to sample vial or container | Use silanized glass vials or polypropylene vials. |
| Precipitation in sample solvent | Ensure the sample is fully dissolved. Try a different injection solvent that is compatible with the mobile phase.[8] |
| Degradation during sample preparation | Prepare samples immediately before analysis and keep them cool. |
| Injector issues | Check for leaks or blockages in the injector. Ensure the correct injection volume is being delivered.[5] |
Problem 2: Baseline Noise or Drift in Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase | Use HPLC-grade solvents and freshly prepared mobile phase. Filter and degas the mobile phase before use.[8] |
| Detector lamp issue | Check the detector lamp's energy. It may need to be replaced.[4] |
| Air bubbles in the system | Purge the pump and detector to remove any trapped air bubbles.[3] |
| Column contamination | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9] |
Problem 3: Unidentified Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Sample contamination | Ensure clean glassware and proper sample handling techniques. |
| Carryover from previous injection | Implement a needle wash step between injections. Inject a blank solvent to check for carryover.[9] |
| Degradation products | Perform forced degradation studies to confirm the identity of the peaks. Use LC-MS to determine the molecular weights and fragmentation patterns. |
| Excipient interference (if analyzing a formulation) | Analyze a placebo sample (formulation without the active ingredient) to identify peaks originating from excipients.[2] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[6][7]
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 2 hours.
-
At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.
-
Solution State: Prepare a 1 mg/mL solution of this compound and incubate it at 60°C for 48 hours.
-
Analysis: At specified time points, dissolve the solid sample or dilute the solution sample with mobile phase for HPLC analysis.
Protocol 4: Photolytic Degradation
-
Exposure: Expose a solid sample and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
Control: A control sample should be protected from light with aluminum foil.
-
Analysis: After the exposure period, analyze the samples by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 3 | DP1 (4.5 min) |
| 0.1 M NaOH | 2 hours | Room Temp | 25.8 | 4 | DP2 (3.2 min) |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5 | 2 | DP3 (5.1 min) |
| Thermal (Solid) | 7 days | 80°C | 5.1 | 1 | DP1 (4.5 min) |
| Photolytic | As per ICH Q1B | Ambient | 3.2 | 1 | DP4 (6.8 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Logical Relationship Diagram for Troubleshooting
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecv.de [ecv.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. ijnrd.org [ijnrd.org]
Technical Support Center: Bergenin Pentaacetate-Induced Cytotoxicity
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering cytotoxicity during experiments with Bergenin Pentaacetate. While published data on this compound is limited, this resource is built on the known biological activities of its parent compound, Bergenin, and established principles for mitigating drug-induced cytotoxicity.
Frequently Asked Questions (FAQs)
1. What is this compound and why might it be cytotoxic?
This compound is a derivative of Bergenin, a naturally occurring bioactive compound.[1][2] The addition of five acetate groups ("pentaacetate") is a common chemical modification intended to increase the lipophilicity of the parent compound. This can enhance its ability to cross cell membranes.
Cytotoxicity may arise from several factors:
-
Intracellular Stress: Once inside the cell, the acetate groups may be cleaved by cellular enzymes (esterases), releasing a high concentration of Bergenin, which could overwhelm cellular systems.
-
Reactive Oxygen Species (ROS): While Bergenin itself has antioxidant properties, some studies indicate it can also stimulate the production of intracellular ROS in cancer cells, leading to DNA damage and cell cycle arrest.[1][3][4][5]
-
Off-Target Effects: At high concentrations, the compound may interact with unintended cellular targets, disrupting normal function.
-
Cell-Type Specificity: The cytotoxic effects can vary significantly between different cell lines, depending on their metabolic activity and expression of specific enzymes.
2. How do I determine a safe working concentration for this compound in my experiments?
The first step is to determine the half-maximal inhibitory concentration (IC50) in your specific cell line using a cell viability assay, such as the MTT assay. This will establish a dose-response curve and guide the selection of non-toxic to moderately toxic concentrations for your experiments.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment" control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]
Data Presentation: Example of IC50 Determination
The following table illustrates hypothetical data from an MTT assay on a cancer cell line after 48 hours of treatment.
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 5 | 1.15 | 92.0% |
| 10 | 0.98 | 78.4% |
| 25 | 0.65 | 52.0% |
| 50 | 0.31 | 24.8% |
| 100 | 0.14 | 11.2% |
From this data, the IC50 value is estimated to be approximately 25 µM.
3. What are the potential mechanisms of cytotoxicity, and how can I investigate them?
Drug-induced cytotoxicity often involves one or more of the following pathways:
-
Induction of Apoptosis: This is a form of programmed cell death. It can be initiated by internal cellular stress (intrinsic pathway) or external signals (extrinsic pathway).[9][10][11] Both pathways converge on the activation of caspases, which are enzymes that execute cell death.[9]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Since the MTT assay relies on mitochondrial enzymes, a reduction in signal could indicate direct mitochondrial impairment, not just cell death.[12][13]
You can investigate these mechanisms using assays for caspase activation (to detect apoptosis), ROS measurement (e.g., using DCFDA-based assays), and mitochondrial membrane potential assessment.
Visualization: Generalized Apoptosis Signaling Pathway
This diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by cellular stress from a cytotoxic compound.
4. What are the primary strategies to reduce this compound-induced cytotoxicity?
If cytotoxicity is interfering with your experiments, consider the following strategies:
Strategy 1: Co-administration with an Antioxidant
If cytotoxicity is mediated by ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection. NAC can act as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and may also help generate hydrogen sulfide (H2S) and sulfane sulfur species which have cytoprotective effects.[14][15][16][17]
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Determine NAC Dose: First, determine a non-toxic concentration of NAC for your cell line.
-
Experimental Setup: Set up your experiment with the following groups:
-
Vehicle Control
-
This compound alone (at its IC50 concentration)
-
NAC alone (at its non-toxic concentration)
-
This compound + NAC (co-treatment)
-
-
Analysis: After the incubation period, perform an MTT assay to assess cell viability. A significant increase in viability in the co-treatment group compared to the this compound alone group suggests that oxidative stress is a key contributor to the cytotoxicity.
Data Presentation: Hypothetical Effect of NAC on Cell Viability
| Treatment Group | Concentration | % Cell Viability |
| Vehicle Control | - | 100% |
| This compound | 25 µM | 51% |
| NAC | 5 mM | 99% |
| This compound + NAC | 25 µM + 5 mM | 85% |
Strategy 2: Modulate Exposure Time
Continuous exposure to a drug is not always necessary to achieve a biological effect. Consider reducing the incubation time.
-
Pulse Exposure: Treat cells for a shorter period (e.g., 2-4 hours), then wash out the compound and replace it with fresh medium.[18] This can be sufficient for the compound to enter the cells and exert its effects while minimizing long-term toxicity.
Data Presentation: Continuous vs. Pulse Exposure
| Exposure Method | This compound (25 µM) | % Cell Viability (at 48h) |
| Continuous | 48 hours | 51% |
| Pulse | 4 hours, then washout | 78% |
Strategy 3: Advanced Delivery Systems
For in vivo studies or complex in vitro models, consider encapsulating this compound in liposomes or nanoparticles. This can control the release of the compound and potentially target it to specific cells, thereby reducing systemic or off-target cytotoxicity.
5. How should I design an experiment to test a mitigating strategy?
A well-designed experiment is crucial for valid results. The following workflow can be adapted to test various cytoprotective strategies.
Visualization: Experimental Workflow for Testing a Cytoprotective Agent
This diagram outlines the steps for testing whether an agent like NAC can reduce this compound's cytotoxicity.
References
- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 4. [PDF] Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 14. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues in Bergenin Pentaacetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during experiments with Bergenin Pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I should be aware of in my cell culture experiments?
A1: The most prevalent contaminants in cell culture labs are bacteria, mycoplasma, fungi (including yeast and molds), and viruses.[1] Cross-contamination with other cell lines is also a significant concern that can compromise your research results.[1]
Q2: My culture media turned cloudy and yellow overnight after adding this compound. What is the likely cause?
A2: A rapid change in media color to yellow (acidic) and the appearance of turbidity are classic signs of bacterial contamination.[2] The bacteria quickly metabolize nutrients in the media, leading to a drop in pH.
Q3: I've noticed filamentous structures or small budding particles in my culture. What could this be?
A3: The presence of filamentous, web-like structures is indicative of mold contamination. If you observe small, budding particles, it is likely yeast contamination. Both are types of fungal contamination.[2]
Q4: My cells are growing slower than usual and appear stressed, but the media is not cloudy. What should I suspect?
A4: Slow cell growth, changes in morphology, and reduced viability without visible turbidity are hallmark signs of mycoplasma contamination.[2] Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by standard light microscopy and resistant to many common antibiotics.[2]
Q5: Can this compound itself cause contamination?
A5: this compound, as a sterile compound, will not introduce biological contaminants. However, improper handling of the compound solution (e.g., using non-sterile tips or working outside of a laminar flow hood) can introduce contaminants into your culture. Additionally, any non-living impurities in the compound would be considered chemical contaminants.
Q6: Does this compound have any effect on potential contaminants?
A6: Yes. Studies have shown that Bergenin and its derivatives possess antimicrobial and antifungal properties. This means this compound may inhibit the growth of certain bacteria and fungi in your cell culture. This could potentially mask low-level contamination or lead to the selective growth of resistant microbes.
Troubleshooting Guide: Contamination in this compound Experiments
This guide provides a structured approach to identifying and resolving contamination issues that may arise during your experiments.
Visual Inspection and Identification
The first step in troubleshooting is to carefully observe your cell cultures under a microscope.
| Observation | Potential Contaminant | Recommended Action |
| Media Appearance | ||
| Cloudy, turbid media | Bacteria | Immediately discard the contaminated culture. Decontaminate the incubator and biosafety cabinet. |
| Yellow media (acidic) | Bacteria | Discard culture and decontaminate equipment. |
| Pink/Purple media (alkaline) | Fungal (Yeast) | Discard culture and perform a thorough cleaning of all equipment. |
| Film or scum on media surface | Fungi (Mold) | Discard all contaminated cultures and sterilize the work area. |
| Microscopic Examination | ||
| Small, motile rods or cocci | Bacteria | Confirm with higher magnification. Discard culture. |
| Filamentous, branching structures | Fungi (Mold) | Discard culture and check air filters in the lab and hood. |
| Small, budding particles | Fungi (Yeast) | Discard culture and review aseptic technique. |
| No visible organisms, but cells are unhealthy | Mycoplasma or Chemical Contamination | Test specifically for mycoplasma (e.g., PCR). Review preparation of all reagents. |
Specific Issue: Atypical Contamination Patterns with this compound
Problem: You observe microbial growth, but it appears slower or different from typical contamination.
Possible Cause: The known antimicrobial properties of this compound may be partially inhibiting the growth of the contaminating organism. This can lead to a slower onset of visible contamination or the selection for resistant strains.
Solution:
-
Do not attempt to salvage the culture, even if the contamination appears minor.
-
Send a sample of the contaminated media for microbial identification to understand if you are dealing with a resistant strain.
-
Review your aseptic technique rigorously, as even a small initial contamination event can manifest in this unusual way in the presence of an antimicrobial compound.
Workflow for Handling a Contamination Event
Caption: Workflow for addressing a cell culture contamination event.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8) with this compound
This protocol is adapted from studies investigating the effects of Bergenin on pancreatic β-cells.[1][3]
Objective: To assess the cytotoxicity of this compound on a selected cell line.
Materials:
-
INS-1 or MIN6 cells
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Seed 5,000 cells per well in a 96-well plate with 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 2: Western Blot for NLRP3 Inflammasome Activation
This protocol is based on the investigation of Bergenin's effect on the NLRP3 inflammasome pathway.[1]
Objective: To determine if this compound affects the protein expression of key components of the NLRP3 inflammasome.
Materials:
-
6-well plates
-
Cell line of interest (e.g., macrophages, pancreatic cells)
-
This compound
-
Inducing agent (e.g., Palmitic Acid, LPS + Nigericin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-NLRP3, anti-ASC, anti-Caspase-1)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce NLRP3 inflammasome activation with the appropriate agent (e.g., 400 µM Palmitic Acid for 48 hours).[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Signaling Pathway Diagram
Bergenin's Inhibitory Effect on the NLRP3 Inflammasome Pathway
Bergenin has been shown to inhibit the activation of the NLRP3 inflammasome, a key signaling pathway involved in inflammation.[1][4] This can lead to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-18.
Caption: this compound inhibits the NLRP3 inflammasome, reducing inflammatory cytokine release.
References
- 1. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]
- 3. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - Lei - Annals of Translational Medicine [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Bergenin vs. Bergenin Pentaacetate: A Comparative Bioactivity Analysis for Researchers
A comprehensive examination of Bergenin and its acetylated derivative, Bergenin Pentaacetate, reveals significant differences in their biological activities. This guide synthesizes available experimental data to provide a clear comparison of their antioxidant, anti-inflammatory, and anticancer properties, offering valuable insights for researchers and drug development professionals.
Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has long been recognized for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1] To enhance its therapeutic potential, researchers have explored various synthetic modifications, leading to the creation of derivatives such as this compound. This guide provides a detailed, data-driven comparison of the bioactivities of Bergenin and its peracetylated form, this compound.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the bioactivities of Bergenin and this compound.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Bergenin | DPPH Radical Scavenging | 45.6 µM | Nazir et al., 2011 |
| This compound | DPPH Radical Scavenging | 25.3 µM | Nazir et al., 2011 |
| Bergenin | Nitric Oxide Scavenging | ~350 µg/mL | de Oliveira et al., 2017 |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity
| Compound | Model | Effect | Reference |
| Bergenin | Carrageenan-induced paw edema (rats) | 25.8% inhibition at 6.8 mg/kg | de Oliveira et al., 2017 |
| This compound | Carrageenan-induced paw edema (rats) | 35.09% inhibition at 6.8 mg/kg | de Oliveira et al., 2017 |
| This compound | Croton oil-induced ear edema (mice) | 75.6% inhibition at 2 mg/ear | de Oliveira et al., 2017 |
| This compound | Neutrophil migration (peritonitis in rats) | 70% inhibition at 6.8 mg/kg | de Oliveira et al., 2017 |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 | Reference |
| Bergenin | MCF-7 (Breast Cancer) | MTT | 135.06 µg/mL | [2] |
| Bergenin | HeLa (Cervical Cancer) | MTT | ~50 µM | [3] |
| Bergenin | PC-3 (Prostate Cancer) | MTT | 26 µg/mL | [3] |
| This compound | - | - | Data not available | - |
Note: Data on the cytotoxic activity of this compound against cancer cell lines was not available in the reviewed literature.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from Bergenin through a straightforward acetylation reaction.
Materials:
-
Bergenin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve Bergenin in a mixture of pyridine and dichloromethane.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of the compounds.
Materials:
-
DPPH solution in methanol
-
Test compounds (Bergenin and this compound) dissolved in methanol
-
Methanol (as blank)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add a specific volume of each dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the plot of scavenging activity against the concentration of the compound.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of the compounds to scavenge nitric oxide radicals.
Materials:
-
Sodium nitroprusside solution
-
Phosphate buffered saline (PBS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Mix the sodium nitroprusside solution with different concentrations of the test compounds.
-
Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).
-
After incubation, add Griess reagent to each sample.
-
Measure the absorbance at 546 nm.
-
The percentage of NO scavenging is calculated based on the absorbance values compared to a control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, PC-3)
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways
Bergenin is known to exert its biological effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound are less studied, it is hypothesized that its enhanced activity may stem from improved cell permeability and interaction with these same pathways.
Caption: Key signaling pathways modulated by Bergenin.
Discussion
The available data indicates that the acetylation of Bergenin to form this compound significantly enhances its antioxidant and anti-inflammatory properties. The study by Nazir et al. (2011) demonstrated that this compound has a lower IC50 value in the DPPH assay, indicating superior radical scavenging activity. Similarly, the in vivo studies by de Oliveira et al. (2017) showed that acetylbergenin exhibited more potent anti-inflammatory effects in various models compared to the parent compound.[4] This increased bioactivity is likely attributable to the increased lipophilicity of the acetylated form, which may facilitate its passage through cell membranes.
While extensive data exists for the anticancer properties of Bergenin against a range of cancer cell lines, there is a notable lack of published research on the cytotoxic effects of this compound. This represents a significant knowledge gap and a promising area for future investigation. The enhanced anti-inflammatory and antioxidant activities of the pentaacetate derivative suggest that it may also exhibit potent anticancer properties, potentially through the same or related signaling pathways as Bergenin, such as the PI3K/Akt/mTOR and STAT3 pathways.
Conclusion
This compound demonstrates superior antioxidant and anti-inflammatory activities compared to its parent compound, Bergenin. This enhanced bioactivity is likely due to its increased lipophilicity resulting from acetylation. While Bergenin has established anticancer properties, the cytotoxic potential of this compound remains largely unexplored and warrants further investigation. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working on the development of novel therapeutic agents based on the Bergenin scaffold.
References
- 1. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 2. Bergenin Inhibits Tumor Growth and Overcomes Radioresistance by Targeting Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bergenin ameliorates airway inflammation and remodeling in asthma by activating SIRT1 in macrophages to regulate the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Mechanism of Bergenin Pentaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Bergenin Pentaacetate and its parent compound, Bergenin, with established anti-inflammatory agents. Due to the limited availability of direct experimental data on this compound, this guide focuses on the well-documented anti-inflammatory mechanisms of Bergenin and discusses the potential enhancements conferred by acetylation.
Executive Summary
Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has demonstrated significant anti-inflammatory activity in numerous preclinical studies. Its pentaacetate derivative, this compound, is synthesized to potentially improve its bioavailability and efficacy. The primary anti-inflammatory mechanisms of Bergenin involve the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). This guide compares the reported in vitro efficacy of Bergenin with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of Bergenin, Indomethacin, and Dexamethasone on the production of key inflammatory mediators in macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| Bergenin | RAW 264.7 | ~25 µM | [1] |
| Indomethacin | RAW 264.7 | 56.8 µM | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | IC50 (µM) | Reference |
| Bergenin | TNF-α | RAW 264.7 | Not explicitly found | |
| Indomethacin | TNF-α | RAW 264.7 | 143.7 µM | [2] |
| Dexamethasone | TNF-α | THP-1 | 0.055 µM | [3] |
| Bergenin | IL-6 | RAW 264.7 | Not explicitly found | |
| Indomethacin | IL-6 | Peritoneal Macrophages | >10 µM (75-80% inhibition at 10 µM) | [4] |
| Dexamethasone | IL-6 | RAW 264.7 | Dose-dependent reduction | [5] |
| Bergenin | IL-1β | RAW 264.7 | Not explicitly found | |
| Indomethacin | IL-1β | Human Synovial Cells | 0.0055 µM (on PGE2 release induced by IL-1α) | [6] |
| Dexamethasone | IL-1β | THP-1 | 0.007 µM | [3] |
Note: Direct IC50 values for Bergenin's inhibition of TNF-α, IL-6, and IL-1β in RAW 264.7 cells were not consistently available in the reviewed literature. However, multiple studies confirm its ability to significantly reduce the expression of these cytokines in a dose-dependent manner. The acetylation of flavonoids, such as in this compound, has been shown to enhance their anti-inflammatory activity, which is often attributed to increased lipophilicity and improved cell membrane permeability[3][7].
Mechanistic Insights: Signaling Pathways
Bergenin exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. The diagrams below illustrate the key mechanisms.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Inhibition of the NLRP3 Inflammasome Activation.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the anti-inflammatory effects of Bergenin.
3.1. Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Bergenin, or a comparator drug (e.g., Indomethacin, Dexamethasone) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
3.2. Nitric Oxide (NO) Production Assay (Griess Assay)
After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite to quantify the NO production.
3.3. Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
3.4. Western Blot Analysis for Signaling Proteins
To investigate the effects on signaling pathways, cells are lysed after specific treatment times. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, IκBα, NLRP3, Caspase-1) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-inflammatory mechanism of a test compound.
Caption: Experimental Workflow for In Vitro Validation.
Conclusion
The available evidence strongly suggests that Bergenin is a potent anti-inflammatory agent that acts by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways. While direct experimental data for this compound is limited, the acetylation of flavonoids is a well-established strategy to enhance their bioavailability and biological activity[3][7]. Therefore, it is plausible that this compound will exhibit similar or even enhanced anti-inflammatory effects compared to its parent compound. Further in-depth studies are warranted to fully elucidate the anti-inflammatory profile of this compound and to directly compare its efficacy with standard anti-inflammatory drugs. This guide provides a framework for such investigations, outlining the key mechanisms to be explored and the experimental approaches to be employed.
References
- 1. Synthesis of new bergenin derivatives as potent inhibitors of inflammatory mediators NO and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Elevation of interleukin-6 in response to a chronic inflammatory stimulus in mice: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bergenin Pentaacetate and Established Antioxidants
A comprehensive guide for researchers and drug development professionals.
This guide provides a comparative analysis of the antioxidant properties of Bergenin Pentaacetate against well-established antioxidants: Vitamin C, Vitamin E, and Quercetin. Due to the limited availability of direct comparative studies on this compound, this analysis primarily relies on data available for its parent compound, Bergenin, as a proxy. The acetylation of bergenin to this compound is expected to increase its lipophilicity, which may influence its bioavailability and antioxidant activity; however, specific experimental data on the antioxidant capacity of this compound is scarce in the currently available literature.
Quantitative Antioxidant Activity
The antioxidant capacities of Bergenin, Vitamin C, Vitamin E, and Quercetin have been evaluated using various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized below. It is crucial to note that these values are highly dependent on the specific experimental conditions and should be interpreted with caution when comparing across different studies.
| Antioxidant | Assay | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 / EC50 (µg/mL) | Notes |
| Bergenin | DPPH | 16.53 ± 1.17 | Ascorbic Acid | 37.42 ± 1.67 | Data for a n-butanol chromatography fraction containing bergenin.[1] |
| DPPH | ~4.2 (13 µM) | - | - | Data for Norbergenin, a derivative of bergenin.[2] | |
| ABTS | 43.76 ± 2.38 | Ascorbic Acid | 20.20 ± 0.23 | Data for a n-butanol soluble fraction containing bergenin.[1] | |
| FRAP | 176.1 (mmol Fe²⁺/g) | Quercetin | - | Lower value indicates lower activity in this specific assay format.[3] | |
| Vitamin C (Ascorbic Acid) | DPPH | 3.29 ± 0.031 | - | - | [4] |
| ABTS | 6.31 ± 1.03 | - | - | [4] | |
| FRAP | 29.18 ± 0.66 | - | - | [1] | |
| Vitamin E (α-Tocopherol) | DPPH | - | - | - | As a lipophilic antioxidant, its activity in aqueous-based DPPH assays can be method-dependent. |
| ABTS | - | - | - | - | |
| FRAP | - | - | - | Showed the highest ferric reducing power in one comparative study.[5] | |
| Quercetin | DPPH | 4.97 ± 0.08 | - | - | [6] |
| ABTS | 2.10 | Trolox | 2.34 | For an ethyl acetate fraction rich in quercetin.[6] | |
| FRAP | - | - | - | - | |
| This compound | DPPH | Not Available | - | - | One study evaluated its DPPH radical scavenging activity, but quantitative data is not publicly available.[7][8] |
Note: The direct comparison of IC50/EC50 values is challenging due to variations in experimental protocols, reagent concentrations, and reaction times across different studies. The data presented here is for illustrative purposes to provide a general understanding of the relative antioxidant potentials.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and for testing lipophilic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the test compound (this compound, standards, or controls) at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
ABTS•+ Generation: Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Reaction Mixture: Add the antioxidant solution at different concentrations to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Reaction Mixture: Add the test sample to the FRAP reagent and incubate at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: Measure the absorbance of the colored product at a wavelength of around 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are mediated through various cellular signaling pathways.
Bergenin and this compound
Bergenin has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][9][10] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. The activation of Nrf2 by bergenin appears to be mediated through a p62-dependent mechanism .[10] Under conditions of oxidative stress, p62 can bind to Keap1, the main negative regulator of Nrf2, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. While the specific mechanism for this compound has not been elucidated, it is plausible that it follows a similar Nrf2-dependent pathway, potentially with altered efficacy due to its modified chemical structure.
Caption: Nrf2 activation pathway by Bergenin.
Vitamin C (Ascorbic Acid)
Vitamin C is a water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS). It can also regenerate other antioxidants, such as Vitamin E, from their radical forms.
Caption: Antioxidant mechanism of Vitamin C.
Vitamin E (α-Tocopherol)
Vitamin E is a lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation. It acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals.
Caption: Chain-breaking antioxidant mechanism of Vitamin E.
Quercetin
Quercetin, a flavonoid, exhibits its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, chelate metal ions involved in radical formation, and also activate the Nrf2 signaling pathway, similar to bergenin.[11]
Caption: Multiple antioxidant mechanisms of Quercetin.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant activity of a compound like this compound is depicted below.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. Antioxidant activity of (+)-bergenin: a phytoconstituent isolated from the bark of Sacoglottis uchi Huber (Humireaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Evaluation of antioxidant and antimicrobial activities of Bergenin and its derivatives obtained by chemoenzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant and antimicrobial activities of Bergenin and its derivatives obtained by chemoenzymatic synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
Head-to-Head Study: Bergenin Pentaacetate vs. Acetylbergenin as Prodrugs for Enhanced Therapeutic Efficacy
An Objective Comparison for Researchers and Drug Development Professionals
Bergenin, a naturally occurring C-glucoside, has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[1][2] However, its clinical utility is hampered by poor physicochemical properties, such as high hydrophilicity, which leads to low oral bioavailability and rapid degradation at intestinal pH.[3][4] To overcome these limitations, researchers have developed acetylated derivatives, primarily Bergenin Pentaacetate and Acetylbergenin, to function as more lipophilic prodrugs.[3][5]
This guide provides a head-to-head comparison of this compound and Acetylbergenin, summarizing available experimental data to help researchers make informed decisions in drug development. The focus is on their performance as anti-inflammatory, hepatoprotective, and antioxidant agents.
Comparative Biological Activity
Acetylation of bergenin's hydroxyl groups increases lipophilicity, a key factor for improving membrane permeability and oral absorption.[5][6] The data below, synthesized from multiple studies, compares the biological performance of these two derivatives. While direct head-to-head trials are scarce, existing evidence suggests that acetylation significantly enhances the potency of the parent compound, bergenin.
Anti-inflammatory Activity
Acetylbergenin has demonstrated superior anti-inflammatory effects in preclinical models. It effectively reduces edema and inhibits the migration of inflammatory cells.[7]
Table 1: Comparative Anti-inflammatory Effects
| Parameter | Acetylbergenin | This compound | Standard Drug | Model System |
| Paw Edema Inhibition | 35.09% at 6.8 mg/kg (p.o.)[7] | Data not available | - | Carrageenan-induced rat paw edema |
| Neutrophil Migration Inhibition | 70% at 6.8 mg/kg (p.o.)[7] | Data not available | - | Carrageenan-induced peritonitis in rats |
| Ear Edema Inhibition | 75.42% at 6.8 mg/kg (p.o.)[7] | Data not available | Acetylsalicylic Acid (78.53% at 100 mg/kg) | Croton oil-induced ear edema in mice |
Hepatoprotective Activity
Studies indicate that acetylbergenin is a more potent hepatoprotective agent than its parent compound, bergenin. The increased lipophilicity of acetylbergenin likely leads to better absorption and higher concentration in liver tissues.[5][6]
Table 2: Comparative Hepatoprotective Effects Against Toxin-Induced Liver Injury
| Parameter | Acetylbergenin | This compound | Parent Compound (Bergenin) | Model System |
| Relative Potency | 50 mg/kg dose showed activity equivalent to 100 mg/kg of bergenin.[5] | Data not available | - | CCl₄-induced hepatotoxicity in rats |
| Mechanism | Restores glutathione (GSH) levels and antioxidant enzyme activity.[5][6] | Data not available | - | D-galactosamine & CCl₄ models |
Antioxidant Activity
Both derivatives are expected to exert antioxidant effects, primarily by regenerating the parent bergenin molecule, which can activate the Nrf2 signaling pathway.[3][8] Direct comparative data on their intrinsic antioxidant capacity is limited, but studies on this compound confirm its ability to scavenge free radicals.
Table 3: Comparative In Vitro Antioxidant Activity
| Assay | This compound | Acetylbergenin | Parent Compound (Bergenin) |
| DPPH Radical Scavenging | Evaluated and confirmed.[9] | Data not available | IC₅₀: 32.54 µg/mL[10] |
| Xanthine Oxidase Inhibition | Evaluated and confirmed.[9] | Data not available | - |
Mechanism of Action: A Prodrug Approach
This compound and Acetylbergenin are designed as prodrugs. After administration, their acetyl groups are cleaved by esterase enzymes in the plasma and tissues, releasing the active parent molecule, bergenin.[3] Bergenin then exerts its therapeutic effects through multiple signaling pathways.
Key Signaling Pathways Modulated by Bergenin
-
Inhibition of the NF-κB Pathway: Bergenin has been shown to suppress inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1][11][12] It prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11]
-
Activation of the Nrf2 Pathway: Bergenin protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][8] Nrf2 activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which neutralize reactive oxygen species (ROS).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Protocol Steps:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Grouping: Animals are divided into control, test (this compound or Acetylbergenin at various doses), and standard drug (e.g., Indomethacin) groups.
-
Administration: Test compounds are administered orally 1 hour before the carrageenan injection.[13]
-
Inflammation Induction: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.[13][14]
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
D-Galactosamine (D-GalN) Induced Hepatotoxicity Assay
This model is used to evaluate the hepatoprotective potential of compounds against toxin-induced liver injury.
Protocol Steps:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Pre-treatment: Animals are treated orally with the test compound (e.g., Acetylbergenin) or a standard (e.g., Silymarin) daily for a period of 7 to 14 days.[6][15]
-
Toxin Induction: On the final day of pre-treatment, a single intraperitoneal (i.p.) injection of D-Galactosamine (e.g., 400 mg/kg) is administered to induce liver damage.[6][15]
-
Sample Collection: 24 to 48 hours after D-GalN injection, animals are euthanized, and blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum is analyzed for liver enzyme markers (ALT, AST, ALP).
-
Tissue Analysis: Liver homogenates are analyzed for markers of oxidative stress, such as malondialdehyde (MDA) levels and glutathione (GSH) content.
-
Histopathology: Liver sections are stained (e.g., with H&E) to assess cellular damage, necrosis, and inflammation.
Conclusion
The acetylation of bergenin to form this compound and Acetylbergenin represents a promising strategy to enhance its therapeutic potential by improving its drug-like properties. Available evidence strongly suggests that Acetylbergenin is a highly effective derivative, demonstrating significantly increased potency in both anti-inflammatory and hepatoprotective models compared to the parent compound.[5][7] A 50 mg/kg dose of acetylbergenin was found to be as effective as a 100 mg/kg dose of bergenin in a hepatoprotective study.[5]
While data for this compound in these specific models is less available, its confirmed antioxidant activity suggests it also holds therapeutic promise.[9] For researchers in drug development, Acetylbergenin currently presents a more substantiated case for advancement into further preclinical studies, particularly for inflammatory conditions and liver diseases. Further direct, head-to-head comparative studies are warranted to fully elucidate the relative advantages of each derivative and to establish a comprehensive pharmacokinetic and pharmacodynamic profile.
References
- 1. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p62-Nrf2 Regulatory Loop Mediates the Anti-Pulmonary Fibrosis Effect of Bergenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of acetylbergenin against carbon tetrachloride-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acetylbergenin against D -galactosamine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of antioxidant and antimicrobial activities of Bergenin and its derivatives obtained by chemoenzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bergenin-activated SIRT1 inhibits TNF-α-induced proinflammatory response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hepatoprotective activity of a new polyherbal formulation against paracetamol and D-galactosamine induced hepatic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the in vivo efficacy of Bergenin Pentaacetate in disease models
A comprehensive review of the scientific literature reveals a notable absence of published in vivo studies specifically investigating the efficacy of Bergenin Pentaacetate in disease models. While its parent compound, Bergenin, has been the subject of numerous preclinical studies, data on the in vivo performance of its pentaacetate derivative is not currently available in the public domain. This guide, therefore, focuses on the well-documented in vivo efficacy of Bergenin , providing a thorough analysis of its performance in various disease models, which may serve as a foundational reference for researchers interested in the potential of Bergenin derivatives.
Bergenin has demonstrated significant therapeutic potential across a range of preclinical models, primarily attributed to its potent antioxidant and anti-inflammatory properties. Its efficacy has been evaluated in conditions such as diabetic complications, neurodegenerative diseases, and inflammatory disorders. This guide will synthesize the available in vivo data for Bergenin, presenting it in a structured format to facilitate objective comparison and inform future research directions.
Quantitative Analysis of Bergenin's In Vivo Efficacy
The following tables summarize the key quantitative outcomes from in vivo studies of Bergenin in various disease models.
Table 1: Efficacy of Bergenin in a Mouse Model of Painful Diabetic Neuropathy
| Parameter | Vehicle Control | Bergenin (25 mg/kg, i.p., twice daily for 14 days) | Gabapentin (40 mg/kg, p.o., twice daily for 14 days) |
| Mechanical Nociceptive Threshold (g) | Decreased significantly | Significantly increased (restored to near-normal levels) | Significantly increased |
| Malondialdehyde (MDA) Levels (nmol/mg protein) in Sciatic Nerve | Increased | Significantly reduced | Not Reported |
| Nitrite Levels (µmol/mg protein) in Sciatic Nerve | Increased | Significantly reduced | Not Reported |
| TNF-α Levels (pg/mg protein) in Sciatic Nerve | Increased | Significantly reduced | Not Reported |
| IL-1β Levels (pg/mg protein) in Sciatic Nerve | Increased | Significantly reduced | Not Reported |
| TGF-β Levels (pg/mg protein) in Sciatic Nerve | Unchanged | Significantly increased | Not Reported |
Table 2: Efficacy of Bergenin in a Rat Model of Alzheimer's Disease (STZ-induced)
| Parameter | STZ Control | Bergenin (20 mg/kg, p.o., for 28 days) | Bergenin (40 mg/kg, p.o., for 28 days) | Bergenin (80 mg/kg, p.o., for 28 days) |
| Escape Latency Time (s) in Morris Water Maze | Significantly increased | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently and significantly decreased |
| Acetylcholinesterase (AChE) Activity (µmol/min/mg protein) | Increased | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently and significantly decreased |
| Butyrylcholinesterase (BuChE) Activity (µmol/min/mg protein) | Increased | Dose-dependently decreased | Dose-dependently decreased | Dose-dependently and significantly decreased |
| Reduced Glutathione (GSH) Levels (µg/mg protein) | Decreased | Dose-dependently increased | Dose-dependently increased | Dose-dependently and significantly increased |
| Aβ-1-42 Levels (pg/mg protein) | Increased | Not Reported | Not Reported | Significantly abated |
| p-tau Levels | Perturbed | Not Reported | Not Reported | Significantly low levels |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Streptozotocin (STZ)-Induced Painful Diabetic Neuropathy in Mice
-
Animal Model: Male C57/BL6 mice are used. Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ). The development of painful diabetic neuropathy is confirmed by assessing mechanical allodynia using the von Frey test.
-
Treatment Groups:
-
Vehicle Control (2% DMSO in saline, i.p.)
-
Bergenin (3.125–25 mg/kg, i.p. for single-dose studies; 25 mg/kg, i.p., twice daily for 14 days for multiple-dose studies)
-
Positive Control: Gabapentin (40 mg/kg, p.o., twice daily for 14 days)
-
-
Efficacy Assessment:
-
Nociceptive Threshold: Mechanical allodynia is measured using the von Frey test at various time points post-treatment.
-
Biochemical Analysis: At the end of the treatment period, sciatic nerve and spinal cord tissues are collected for the measurement of malondialdehyde (MDA), nitrite, and cytokine levels (TNF-α, IL-1β, TGF-β) using ELISA and biochemical assays.
-
Gene Expression Analysis: RT-qPCR is performed on nervous tissues to measure the expression of iNOS, glutathione peroxidase, and Nrf2.
-
Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Rats
-
Animal Model: Male Wistar rats are used. Alzheimer's disease-like pathology is induced by a single unilateral intracerebroventricular (ICV) injection of STZ (3 mg/kg).
-
Treatment Groups:
-
Sham Control
-
STZ Control
-
Bergenin (20, 40, and 80 mg/kg, p.o.) administered for 28 days.
-
-
Efficacy Assessment:
-
Behavioral Tests: Cognitive function is assessed using the Morris water maze and Y-maze on days 7, 14, 21, and 28.
-
Biochemical Analysis: After 28 days, brain homogenates are used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and the levels of reduced glutathione (GSH).
-
Histopathology: Brain sections are examined for histopathological changes.
-
Biomarker Analysis: Levels of Aβ-1-42 and phosphorylated tau (p-tau) in brain homogenates are quantified.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Bergenin are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.
Bergenin Pentaacetate: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Immediate Release
Bergenin Pentaacetate, a derivative of the natural compound Bergenin, demonstrates notable anti-inflammatory properties with a multi-targeted mechanism of action, positioning it as a compound of interest for further investigation in inflammatory disease research. This guide provides a comparative overview of this compound's efficacy against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by available experimental data.
This compound, also known as acetylbergenin, exhibits significant anti-inflammatory effects in preclinical models, operating through pathways that are both distinct from and overlapping with traditional anti-inflammatory agents. Its mechanism involves the inhibition of key inflammatory mediators and signaling cascades, including cyclooxygenase (COX) enzymes, and the modulation of pro-inflammatory cytokines and transcription factors.
In Vivo Anti-Inflammatory Activity
Comparative studies in animal models have provided initial insights into the anti-inflammatory potential of this compound relative to established drugs.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to assess acute inflammation. In this model, this compound has demonstrated a dose-dependent reduction in paw swelling. One study directly compared the efficacy of acetylbergenin with the non-selective NSAID, acetylsalicylic acid (aspirin), and the corticosteroid, dexamethasone.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Acetylbergenin | 6.8 | 35.09%[1] |
| Acetylsalicylic Acid | 100 | Not directly compared in the same study |
| Dexamethasone | Not specified in the same study | - |
Note: Direct statistical comparison with a broad range of NSAIDs under identical experimental conditions is limited in the current literature.
Croton Oil-Induced Ear Edema
In the croton oil-induced ear edema model, which evaluates topical anti-inflammatory activity, acetylbergenin showed significant inhibition of ear swelling, comparable to that of acetylsalicylic acid.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Acetylbergenin | 6.8 | 75.60%[1] |
| Acetylsalicylic Acid | 100 | 78.53%[1] |
Mechanistic Insights: A Multi-Pronged Approach to Inflammation Control
Bergenin and its derivatives, including the pentaacetate form, appear to exert their anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of Pro-Inflammatory Mediators
Bergenin has been shown to inhibit the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This cytokine-suppressive activity is a cornerstone of its anti-inflammatory profile.
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Bergenin has been reported to inhibit the activation of both NF-κB and MAPK pathways, thereby reducing the expression of downstream inflammatory genes.
References
Unveiling the Potency of Bergenin and its Acetate Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Bergenin and its acetate derivatives. By examining their structure-activity relationships, we shed light on how chemical modifications influence their therapeutic potential. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, immunosuppressive, anticancer, antioxidant, and enzyme-inhibitory activities.[1][2][3][4] However, its therapeutic efficacy can be enhanced through structural modifications. The addition of acetate and other ester groups to the Bergenin scaffold has been a key strategy to improve its bioactivity, primarily by increasing its lipophilicity and cellular uptake.[5] This guide delves into the structure-activity relationships (SAR) of Bergenin and its derivatives, providing a comparative analysis of their performance in various biological assays.
Comparative Analysis of Biological Activities
The biological activities of Bergenin and its derivatives are summarized below, with quantitative data presented in structured tables for straightforward comparison.
Anti-inflammatory Activity
Bergenin and its derivatives have demonstrated significant anti-inflammatory effects. The introduction of acetyl groups has been shown to enhance this activity. For instance, acetylbergenin exhibited a notable inhibition of carrageenan-induced paw edema in rats, suggesting its potential as a potent anti-inflammatory agent.[5] The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| Bergenin | NO Production Inhibition | 130.93 | |
| Brachythol A (Bergenin derivative) | NO Production Inhibition | 9.22 | |
| Brachythol B (Bergenin derivative) | NO Production Inhibition | 4.42 | |
| 11-O-Galloylbergenin | NO Production Inhibition | 5.46 | |
| Compound 8 | Respiratory Burst Assay | 212 | [6] |
| Compound 13 | Respiratory Burst Assay | 222 | [6] |
| Compound 15 | Respiratory Burst Assay | 253 | [6] |
Structure-Activity Relationship Insights: The esterification of Bergenin with gallic acid, caffeic acid, or ferulic acid has been shown to enhance its anti-inflammatory and antioxidant activities. This suggests that increasing the phenolic hydroxyl groups and the overall aromaticity of the molecule can lead to improved radical scavenging and anti-inflammatory effects.
Immunosuppressive Activity
Certain derivatives of Bergenin have been synthesized and evaluated for their immunosuppressive effects. Modifications on the sugar moiety and substitution of the phenolic hydroxyls have been key strategies. The immunosuppressive activity is commonly assessed using the concanavalin A (Con A)-induced mouse splenocyte proliferation assay.
| Compound | Assay | IC50 (µM) | Reference |
| Compound 7 | Mouse Splenocyte Proliferation | 3.52 | [7] |
| Compound 13 | Mouse Splenocyte Proliferation | 5.39 | [7] |
Structure-Activity Relationship Insights: The hydrophobicity of the derivatives, the configuration of the 4-OH group in Bergenin, and the hydrogen bond-forming ability of substituents at the C-4 position are crucial for immunosuppressive activity.[7] Alkylated derivatives with n-hexyl and n-heptyl groups on the phenolic hydroxyls showed improved inhibitory activities.[7][8]
Anticancer Activity
Bergenin and its derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bergenin | MCF-7 (Breast Cancer) | 135.06 (µg/mL) | [9] |
| 4-O-p-hydroxybenzoylbergenin | A549 (Lung Carcinoma) | 20 | [5] |
| Bergenin Derivative | T24 (Bladder Cancer) | 14.36 | [5] |
Structure-Activity Relationship Insights: The cytotoxic activity of Bergenin esters is significantly influenced by the size of the substituents and the lipophilicity of the compounds.[5][10] Multiple substitutions on the Bergenin core have been shown to result in higher cytotoxic activity than the parent compound.[5]
Antioxidant Activity
The antioxidant properties of Bergenin and its derivatives are attributed to their ability to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 (µM) | Reference |
| Norbergenin | DPPH Radical Scavenging | 13 | [11][12] |
| Norbergenin | Superoxide Anion Scavenging | 32 | [11][12] |
Structure-Activity Relationship Insights: Selective esterification of the hydroxyl groups on the sugar moiety of norbergenin has been shown to greatly enhance its antioxidant activity.[11]
Enzyme Inhibitory Activity
Bergenin and its derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, β-secretase (BACE1), and urease, which are therapeutic targets for diabetes, Alzheimer's disease, and peptic ulcers, respectively.
| Compound | Enzyme | IC50 (µM) | Reference |
| Bergenin | CYP3A4 | 14.39 | [13] |
| Bergenin | CYP2E1 | 22.83 | [13] |
| Bergenin | CYP2C9 | 15.11 | [13] |
Key Signaling Pathways
Bergenin and its derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent derivatives.
References
- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 2. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 6. Synthesis of new bergenin derivatives as potent inhibitors of inflammatory mediators NO and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro inhibitory effects of bergenin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Bergenin Pentaacetate: A Promising Derivative with Enhanced Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for more effective therapeutic agents is ongoing. Bergenin, a natural C-glucoside of 4-O-methylgallic acid, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its clinical utility has been hampered by poor bioavailability.[1] A promising solution to this limitation lies in its acetylated derivative, Bergenin Pentaacetate. This guide provides a comparative analysis of Bergenin and this compound, summarizing available experimental data to validate the therapeutic potential of this modified compound.
Enhanced Bioactivity: A Comparative Overview
The primary motivation for the synthesis of this compound is to improve upon the pharmacokinetic and pharmacodynamic properties of the parent compound, Bergenin. Acetylation, a common medicinal chemistry strategy, is employed to increase the lipophilicity of a molecule, which can lead to enhanced cell membrane permeability and, consequently, improved bioavailability.
While direct, head-to-head comparative studies on the therapeutic efficacy of Bergenin and this compound are limited in publicly available literature, the rationale for its enhanced potential is strong. Increased bioavailability would theoretically lead to higher plasma and tissue concentrations of the active compound, resulting in a more pronounced therapeutic effect at a lower dosage.
One study that synthesized and evaluated this compound reported on its antioxidant and antimicrobial activities. Although a direct quantitative comparison with Bergenin was not the primary focus, the study confirms that the acetylated form retains biological activity. Further research is needed to quantify the extent of this enhancement compared to Bergenin.
Key Therapeutic Targets and Signaling Pathways
Bergenin is known to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for appreciating the potential of this compound.
Anti-inflammatory Activity
Bergenin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] It also modulates the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[3][4] By suppressing these pathways, Bergenin effectively reduces inflammation. It is hypothesized that the potentially higher intracellular concentrations of this compound could lead to a more potent inhibition of these inflammatory signaling cascades.
Antioxidant Activity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Bergenin acts as a potent antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[5] Studies on other acetylated polyphenols suggest that acetylation can preserve or even enhance antioxidant capacity.
Below is a diagram illustrating the established anti-inflammatory signaling pathway of Bergenin, which is the expected target for the potentially more bioavailable this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Bergeninum? [synapse.patsnap.com]
- 3. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - Lei - Annals of Translational Medicine [atm.amegroups.org]
- 4. ecronicon.net [ecronicon.net]
- 5. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Bergenin's Promise in Oncology: A Comparative Analysis Across Cancer Cell Lines
Disclaimer: This guide details the anticancer effects of Bergenin, a natural isocoumarin. While the initial topic of interest was Bergenin Pentaacetate, a derivative, publicly available research on its specific anticancer activities is limited. The following data is based on studies of the parent compound, Bergenin.
Bergenin has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative overview of its activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.
Comparative Efficacy of Bergenin on Various Cancer Cell Lines
The inhibitory effects of Bergenin vary across different cancer types, as highlighted by the half-maximal inhibitory concentration (IC50) values and its impact on key cellular processes like apoptosis and cell cycle progression.
| Cancer Type | Cell Line(s) | IC50 Value(s) | Key Effects |
| Breast Cancer | MCF-7 | 135.06 µg/mL[1] | Moderate anti-proliferative action[1] |
| Cervical Cancer | HeLa | Concentration-dependent reduction in cell viability[2] | Induction of apoptosis, G0/G1 cell cycle arrest, inhibition of cell migration[2] |
| Colorectal Cancer | HCT116, HT29, SW620 | >50% reduction in viability at various concentrations after 72h[3] | Inhibition of cell viability and colony formation, induction of apoptosis[3] |
| Oral Squamous Cell Carcinoma (OSCC) | Not specified | Not specified | Inhibition of cell proliferation, suppression of glycolysis, induction of intrinsic apoptosis[4] |
| Prostate Cancer | PC-3 | 26 µg/mL | Induction of G0/G1 cell cycle arrest, enhanced expression of Bax, decreased expression of Bcl-2[5] |
Mechanisms of Action: A Deeper Dive
Bergenin exerts its anticancer effects through the modulation of several critical signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
A common mechanism observed across multiple cancer cell lines is the induction of apoptosis. In HeLa cells, Bergenin treatment leads to a concentration-dependent increase in apoptotic cells, rising from 4.12% in control to 62.16% at a 30 µM concentration. This is accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6] Similar effects on Bax and Bcl-2 expression have been noted in prostate cancer cells.[5] In colorectal cancer cells, Bergenin induces apoptosis by promoting the degradation of Mcl-1, an anti-apoptotic protein.[3]
Cell Cycle Arrest
Bergenin has been shown to halt the progression of the cell cycle in several cancer types. In cervical cancer (HeLa) and prostate cancer (PC-3) cells, it induces arrest at the G0/G1 phase.[2][5] Studies on colorectal adenocarcinoma and bladder cancer cells have also indicated cell cycle arrest in the G1/G2 phases.[7]
Modulation of Signaling Pathways
The anticancer activity of Bergenin is underpinned by its ability to interfere with key signaling pathways that regulate cell growth, survival, and proliferation.
-
STAT3 Pathway: In cervical cancer cells, Bergenin inhibits the phosphorylation of STAT3, a key protein involved in tumor progression.[2]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is a target of Bergenin in colorectal cancer.[2][5]
-
Akt/GSK3β/Mcl-1 Pathway: In colorectal cancer, Bergenin decreases the activity of Akt/GSK3β signaling, which leads to the degradation of the Mcl-1 protein.[3]
-
PTEN/AKT/HK2 Pathway: In oral squamous cell carcinoma, Bergenin upregulates the tumor suppressor PTEN, which in turn inhibits the AKT/HK2 axis, thereby suppressing glucose metabolism in cancer cells.[4]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways affected by Bergenin and a general workflow for assessing its anticancer activity.
Caption: Signaling Pathways Modulated by Bergenin in Cancer Cells.
Caption: General Experimental Workflow for Evaluating Anticancer Effects.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of Bergenin, based on the methodologies described in the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of Bergenin for specified time periods (e.g., 24, 48, 72 hours). Control wells receive the vehicle solvent.
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with Bergenin at various concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with Bergenin and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Following treatment with Bergenin, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, p-STAT3, STAT3, Akt, Mcl-1) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Bergenin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods reported for the quantification of bergenin, the parent compound of bergenin pentaacetate. The information presented here can serve as a valuable resource for the selection and cross-validation of analytical methods for this compound, as similar methodologies are often applicable with necessary adjustments. The data summarized below is extracted from peer-reviewed scientific literature.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods used for the quantification of bergenin. These parameters are crucial for assessing the suitability of a method for a specific application.
| Method | Linearity (r²) | Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | 0.998 | 5-200 µg/mL | 99.99-100% | <2% | 0.001% | 0.002% | [1][2] |
| RP-HPLC | 0.9990 | 0.25-50 µg/mL | - | 3.74-9.91% | - | 0.25 µg/mL | [3] |
| HPTLC | 0.999 | 200-5000 ng | - | - | - | - | [4][5] |
| LC-MS/MS | >0.99 | 1.00–2000 ng/mL | 0.0–4.4% (RE) | ≤11.8% | - | 1.00 ng/mL | [6][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
System: Shimadzu Prominence HPLC system with a PDA detector.[1]
-
Column: Agilent Eclipse XDB-C18 column.[2]
-
Mobile Phase: Isocratic system of water: methanol: acetic acid (62.5:37:0.5 v/v/v), pH adjusted to 2.0.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 275 nm.[2]
-
Sample Preparation: Methanol extraction.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Precoated HPTLC silica gel 60 F254 plates.[4][5]
-
Mobile Phase: Chloroform: methanol: acetic acid (8:1:1, v/v/v).[4][5]
-
Detection: Densitometry at 276 nm.[5]
-
Sample Application: Applied as bands.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
System: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer with an ESI source and a Waters ACQUITY UPLC I-Class system.[8]
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[8]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[8]
-
Flow Rate: 0.30 mL/min.[8]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.[8]
-
Sample Preparation: Protein precipitation with acetonitrile.[6][8]
Cross-Validation Workflow
Cross-validation is essential when comparing data from different analytical methods or laboratories to ensure consistency and reliability.[9][10] The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: A generalized workflow for the cross-validation of analytical methods.
Conclusion
A variety of analytical methods, including HPLC, HPTLC, and LC-MS/MS, have been successfully validated for the quantification of bergenin.[11][12] The choice of method will depend on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The provided data and protocols offer a solid foundation for developing and validating a suitable analytical method for this compound and for performing cross-validation to ensure data integrity across different studies or laboratories. It is recommended to perform a full validation according to ICH guidelines for any new or modified analytical method.[1]
References
- 1. Use of bergenin as an analytical marker for standardization of the polyherbal formulation containing Saxifraga ligulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bergenin determination in different extracts by high-performance thin-layer chromatographic densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrpub.org [hrpub.org]
- 12. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
Safety Operating Guide
Navigating the Safe Disposal of Bergenin Pentaacetate: A Comprehensive Guide
Understanding the Hazard Profile
Bergenin, the precursor to Bergenin Pentaacetate, is classified as a skin and eye irritant, and it may also cause respiratory irritation.[1][2] The acetylation process to create this compound may alter its properties, but it is prudent to handle the compound with the same level of caution as the parent compound.
Key Hazard Information for Bergenin (Parent Compound):
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be clear, logical, and aligned with standard laboratory safety practices.
Experimental Protocol: Disposal of this compound
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, filter paper, and pipette tips, in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: If this compound is in a solvent, it should be disposed of as chemical waste.[3] The solvent will dictate the specific waste stream. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected in separate, appropriately labeled containers.
-
-
Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known solvent(s). Include the date of accumulation.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for secondary containment.
-
Institutional Disposal Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department. Adhere to all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain or in regular trash.[2]
Logical Flow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Bergenin Pentaacetate
For researchers, scientists, and drug development professionals working with Bergenin Pentaacetate, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE) and Hazard Summary
A summary of recommended PPE and potential hazards is provided in the table below for quick reference.
| PPE / Hazard | Recommendation / Information |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and after any contact. |
| Skin and Body Protection | A laboratory coat is required. Ensure it is fully buttoned. For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. |
| Potential Hazards | Based on the parent compound, Bergenin, potential hazards include skin irritation, serious eye irritation, and respiratory tract irritation. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical for minimizing exposure and ensuring proper waste management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
